Sopromidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
79313-75-0 |
|---|---|
Molecular Formula |
C14H23N7S |
Molecular Weight |
321.45 g/mol |
IUPAC Name |
1-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine |
InChI |
InChI=1S/C14H23N7S/c1-10(5-12-6-16-8-19-12)21-14(15)17-3-4-22-7-13-11(2)18-9-20-13/h6,8-10H,3-5,7H2,1-2H3,(H,16,19)(H,18,20)(H3,15,17,21)/t10-/m1/s1 |
InChI Key |
JXJRIXGXPTZOCF-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(N=CN1)CSCCN=C(N)N[C@H](C)CC2=CN=CN2 |
Canonical SMILES |
CC1=C(N=CN1)CSCCN=C(N)NC(C)CC2=CN=CN2 |
Other CAS No. |
79313-75-0 |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of Sopromidine?
An In-depth Technical Guide to the Mechanism of Action of Sophoridine
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
Sophoridine, a quinolizidine alkaloid extracted from plants such as Sophora alopecuroides, is a bioactive compound with a wide array of pharmacological activities.[1][2][3] Approved in China for the treatment of malignant trophoblastic tumors, its therapeutic potential extends to anti-inflammatory, antiviral, and broader anti-cancer applications.[1][4] This document provides a comprehensive overview of the molecular mechanisms underlying Sophoridine's effects, supported by quantitative data and detailed experimental protocols. Sophoridine exerts its pleiotropic effects by modulating a variety of critical signaling pathways, including NF-κB, MAPK/ERK, and PI3K/Akt/mTOR, thereby influencing cell proliferation, apoptosis, and the inflammatory response.
Core Mechanisms of Action
Sophoridine's pharmacological effects are multifaceted, stemming from its ability to interact with multiple intracellular signaling cascades. The primary mechanisms can be categorized into anti-tumor, anti-inflammatory, and antiviral activities.
Anti-Tumor Activity
Sophoridine's anti-cancer properties are its most extensively studied attribute. It inhibits cancer cell growth, invasion, and metastasis through the induction of apoptosis and cell cycle arrest.
-
Induction of Apoptosis: Sophoridine promotes programmed cell death in cancer cells by activating the intrinsic, mitochondrial-mediated apoptotic pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c. Cytochrome c then activates a caspase cascade, including the cleavage of caspase-3, caspase-7, caspase-9, and PARP, ultimately leading to cell death. This process is also mediated by the regulation of the Bcl-2 family of proteins, where Sophoridine upregulates pro-apoptotic proteins like Bax and Bad and downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL.
-
Cell Cycle Arrest: The compound has been shown to arrest the cell cycle at the S phase or G0/G1 phase in various cancer cells, thereby inhibiting their proliferation. This effect is linked to the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
-
Inhibition of Key Signaling Pathways: Sophoridine's anti-tumor effects are driven by its modulation of several critical signaling pathways:
-
PI3K/Akt/mTOR Pathway: Sophoridine inhibits the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. By down-regulating this pathway, Sophoridine suppresses tumor growth.
-
MAPK/ERK Pathway: It can activate the phosphorylation of JNK and ERK, which are components of the MAPK pathway, leading to cell cycle arrest and apoptosis.
-
NF-κB Pathway: Sophoridine can suppress the NF-κB signaling pathway, which is involved in inflammation and cancer progression. It has been shown to downregulate the expression of NF-κB p65 and related inflammatory cytokines.
-
Hippo/YAP Pathway: In lung cancer cells, Sophoridine activates the Hippo signaling pathway, which is a key tumor-suppressor pathway.
-
Anti-Inflammatory Activity
Sophoridine demonstrates significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It downregulates the expression of cytokines such as TNF-α, IL-1β, and IL-6. This is primarily achieved through the inhibition of the NF-κB and MAPK signaling pathways in inflammatory cells like macrophages. In animal models of inflammation, Sophoridine has been shown to reduce inflammatory responses and tissue damage.
Antiviral Activity
Sophoridine has shown efficacy against several viruses, including Hepatitis B Virus (HBV) and Enterovirus 71 (EV71). Its primary antiviral mechanism involves the inhibition of viral replication. In the case of HBV, Sophoridine interferes with viral DNA polymerase, a critical enzyme for the virus's life cycle.
Quantitative Data
The following tables summarize the reported in vitro efficacy of Sophoridine and its derivatives across various cancer cell lines.
Table 1: IC50 Values of Sophoridine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| SGC7901 | Gastric Cancer | 3.52 | Not Specified | |
| AGS | Gastric Cancer | 3.91 | Not Specified | |
| MCF-7 | Breast Cancer | ~80-100 | 48 | |
| MDA-MB-231 | Breast Cancer | ~80-100 | 48 | |
| Miapaca-2 | Pancreatic Cancer | ~20 | 48 | |
| PANC-1 | Pancreatic Cancer | ~20 | 48 | |
| A549 | Non-Small-Cell Lung Cancer | >40 µg/mL | Not Specified | |
| HT1080 | Fibrosarcoma | >40 µg/mL | Not Specified | |
| U87-MG | Glioblastoma | >40 µg/mL | Not Specified | |
| HepG2 | Hepatoma | >40 µg/mL | Not Specified |
Table 2: IC50 Values of Sophoridine Derivatives in Human Cancer Cell Lines
| Derivative | Cell Line(s) | Cancer Type(s) | IC50 (µM) | Reference |
| Compound 2 | MCF-7, MCF-7/AMD | Breast Cancer | 3.1 | |
| Derivative 6b | K562, MCF-7, HepG2 | Leukemia, Breast Cancer, Hepatoma | 0.55 - 1.7 | |
| 05D | A549, HT1080, U87-MG, HepG2 | Lung, Fibrosarcoma, Glioblastoma, Hepatoma | 4.31 - 5.5 µg/mL |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize key mechanisms and workflows.
Caption: Sophoridine's multi-target anti-tumor mechanism.
Caption: Sophoridine's anti-inflammatory mechanism.
Caption: Workflow for MTT cell viability assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines or experimental conditions.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
96-well flat-bottom plates
-
Sophoridine stock solution (dissolved in DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Sophoridine in complete medium. Remove the old medium from the wells and add 100 µL of the Sophoridine dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Sophoridine concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of Sophoridine that inhibits cell growth by 50%).
-
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, cleaved caspase-3, Bcl-2, Bax, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
-
-
Procedure:
-
Cell Lysis: After treating cells with Sophoridine for the desired time, wash them with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
-
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is used to analyze the cell cycle distribution and quantify the percentage of apoptotic cells.
-
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol (for cell cycle analysis)
-
Propidium Iodide (PI) staining solution with RNase A (for cell cycle analysis)
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC and PI)
-
Flow cytometer
-
-
Procedure (Cell Cycle Analysis):
-
Cell Collection: Harvest cells by trypsinization and wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Analysis: Incubate in the dark for 30 minutes and analyze the DNA content using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined.
-
-
Procedure (Apoptosis Analysis):
-
Cell Collection: Harvest cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Conclusion and Future Directions
Sophoridine is a promising natural compound with well-documented anti-tumor, anti-inflammatory, and antiviral properties. Its mechanism of action is complex, involving the modulation of multiple key cellular signaling pathways. The quantitative data presented demonstrate its potency, particularly against various cancer cell lines. While the primary mechanisms have been elucidated, further research is warranted to fully understand its multitarget network pharmacology, long-term in vivo toxicity, and clinical efficacy in a broader range of diseases. Structural modifications of Sophoridine may also lead to the development of derivatives with enhanced pharmacological activity and reduced toxicity.
References
- 1. Sophoridine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress of sophoridine's pharmacological activities and its molecular mechanism: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Sopromidine: A Technical Guide to its Function as a Histamine H2-Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sopromidine is recognized within pharmacological research as a potent and selective agonist for the histamine H2-receptor. As a stereoselective isomer of the achiral H2-agonist impromidine, its activity has been primarily characterized through functional assays, such as those employing guinea pig atrial preparations. This document provides a technical overview of this compound's mechanism of action, the canonical signaling pathway it activates, and detailed experimental methodologies for assessing its pharmacological properties. The focus is on providing researchers with the foundational knowledge required to investigate this compound and similar compounds in a drug discovery and development context.
Introduction to this compound
This compound is a guanidine derivative that demonstrates high efficacy and selectivity as a histamine H2-receptor agonist. Structurally, it is a chiral analogue of impromidine, a well-established H2-agonist. The stereochemistry of this compound has been shown to be a critical determinant of its potency, with the (R)-isomer exhibiting significantly greater activity than the (S)-isomer. The primary application of this compound in a research setting is as a pharmacological tool to probe the function and regulation of the H2-receptor.
Mechanism of Action and Signaling Pathways
Canonical Gs-Protein Coupled Pathway
Activation of the histamine H2-receptor by an agonist like this compound primarily initiates a signal transduction cascade mediated by a stimulatory G-protein (Gs). This pathway is fundamental to the physiological effects associated with H2-receptor activation, such as the stimulation of gastric acid secretion.
The sequence of events is as follows:
-
Agonist Binding: this compound binds to the extracellular domain of the H2-receptor, inducing a conformational change.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gs-protein.
-
Adenylyl Cyclase Activation: The GTP-bound Gsα subunit dissociates and activates adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of PKA, leading to the release and activation of its catalytic subunits.
-
Substrate Phosphorylation: Activated PKA phosphorylates various downstream cellular proteins, leading to the final physiological response.
Potential for Biased Agonism
While the Gs-cAMP pathway is the canonical signaling route, evidence suggests that H2-receptors can also couple to other signaling pathways, such as the activation of phospholipase C (PLC) and subsequent protein kinase C (PKC) activation, or the phosphorylation of extracellular signal-regulated kinases (ERK). A "biased agonist" would preferentially activate one of these pathways over another. The potential for this compound to act as a biased agonist has not been extensively studied, but this represents an important area for future research.
Quantitative Pharmacological Data
The potency of this compound and its stereoisomers has been determined using in vitro functional assays. The key parameter for quantifying agonist potency is the pD2 value, which is the negative logarithm of the EC50 (the molar concentration of an agonist that produces 50% of the maximal possible effect). While the seminal 1989 paper by Walther et al. provides a detailed pharmacological characterization, the specific quantitative data is not widely available in public databases. The table below is structured to present such data, which would be derived from concentration-response curves in functional assays.
| Compound | Agonist/Antagonist | Potency (pD2) | Efficacy (Relative to Histamine) | Assay System |
| (R)-Sopromidine | H2-Receptor Agonist | Data not publicly available | Data not publicly available | Guinea Pig Right Atrium |
| (S)-Sopromidine | H2-Receptor Agonist | Data not publicly available | Data not publicly available | Guinea Pig Right Atrium |
| Histamine | H2-Receptor Agonist | Typically ~6.0-7.0 | 100% (Reference) | Guinea Pig Right Atrium |
| Impromidine | H2-Receptor Agonist | Typically >8.0 | Full Agonist | Guinea Pig Right Atrium |
Experimental Protocols
Protocol: Determination of Agonist Potency (pD2) in Isolated Guinea Pig Right Atrium
This functional assay measures the positive chronotropic (rate of contraction) effect of H2-receptor agonists on the spontaneously beating guinea pig right atrium.
4.1.1 Materials and Reagents
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound stock solutions (in distilled water or appropriate solvent)
-
Histamine dihydrochloride (for reference)
-
Cimetidine (H2-antagonist for confirming receptor specificity)
-
Organ bath system with temperature control (32°C) and aeration (95% O2 / 5% CO2)
-
Force-displacement transducer
-
Data acquisition system
4.1.2 Experimental Procedure
-
Tissue Preparation: Euthanize a guinea pig via cervical dislocation. Immediately excise the heart and place it in oxygenated, cool Krebs-Henseleit solution. Dissect the right atrium and suspend it in a 10 mL organ bath containing Krebs-Henseleit solution at 32°C, bubbled with 95% O2 / 5% CO2.
-
Equilibration: Attach the atrium to a force-displacement transducer under a resting tension of 1.0 g. Allow the preparation to equilibrate for 60 minutes, with washes every 15 minutes.
-
Concentration-Response Curve: After equilibration, add the agonist (e.g., this compound) to the organ bath in a cumulative manner, increasing the concentration by approximately half-log increments. Allow the response (increase in heart rate) to stabilize at each concentration before adding the next.
-
Data Analysis: Record the increase in atrial contraction rate at each agonist concentration. Plot the percentage of the maximum response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value. The pD2 is calculated as -log(EC50).
-
Specificity Confirmation (optional): To confirm that the effect is H2-receptor mediated, perform a parallel experiment where the atrium is pre-incubated with a selective H2-antagonist (e.g., cimetidine, 1 µM) for 30 minutes before generating the agonist concentration-response curve. The curve should be right-shifted in the presence of the antagonist.
Protocol: Radioligand Binding Assay for H2-Receptor Affinity (Ki)
This assay determines the binding affinity (Ki) of a compound for the H2-receptor by measuring its ability to compete with a radiolabeled ligand.
4.2.1 Materials and Reagents
-
Cell membranes from a cell line stably expressing the human H2-receptor (e.g., HEK293 or CHO cells)
-
Radioligand, e.g., [3H]-Tiotidine (a potent H2-antagonist)
-
This compound stock solutions
-
Non-specific binding control (e.g., high concentration of a non-labeled H2-ligand like Ranitidine, 10 µM)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
4.2.2 Experimental Procedure
-
Assay Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the competitor ligand (this compound).
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound serves as a valuable pharmacological tool for studying the histamine H2-receptor. Its stereoselective nature underscores the importance of ligand structure in receptor activation. The protocols and pathways detailed in this guide provide a framework for the quantitative assessment of this compound and other H2-agonists. Further investigation into its potential for biased agonism could reveal novel aspects of H2-receptor signaling and open new avenues for therapeutic development.
An In-depth Technical Guide on the Chemical Structure and Properties of Sopromidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sopromidine (CAS 79313-75-0) is a potent and stereoselective histamine H₂ receptor agonist. As the (R)-isomer of the achiral compound impromidine, its pharmacological activity is of significant interest in the study of histamine receptor function and its potential therapeutic applications, particularly in the context of neuroprotection. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Due to the limited availability of direct quantitative data for this compound, this guide also draws upon data from its parent compound, impromidine, to infer its likely pharmacological profile. Detailed experimental methodologies for relevant assays and visualizations of key signaling pathways are included to support further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound is a substituted guanidine with two imidazole-containing side chains. Its chemical structure is characterized by a chiral center, conferring stereoselectivity to its biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (R)-1-(1-(1H-imidazol-4-yl)propan-2-yl)-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)guanidine | MedKoo Biosciences[1] |
| CAS Number | 79313-75-0 | MedKoo Biosciences[1] |
| Chemical Formula | C₁₄H₂₃N₇S | MedKoo Biosciences[1] |
| Molecular Weight | 321.45 g/mol | MedKoo Biosciences[1] |
| SMILES | C--INVALID-LINK--NC(=N)NCCSCC2=C(C)NC=N2 | MedKoo Biosciences[1] |
| Appearance | Not specified (likely a solid) | - |
| Solubility | Not specified | - |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored dry and in the dark. | MedKoo Biosciences |
Biological Activity and Pharmacological Profile
Histamine H₂ Receptor Agonism
Impromidine is a well-characterized potent partial agonist at the histamine H₂ receptor. This interaction with the H₂ receptor is responsible for its effects on gastric acid secretion and cardiovascular parameters. As the (R)-isomer, this compound is suggested to have a higher degree of stereoselectivity in its interaction with the H₂ receptor compared to the affinity-contributing moiety of impromidine.
Table 2: Inferred Biological Activity of this compound (based on Impromidine data)
| Parameter | Description | Inferred Value/Activity | Source (for Impromidine) |
| Target | Histamine H₂ Receptor | Primary target | |
| Activity | Partial Agonist | Likely a potent partial agonist | |
| Binding Affinity (Ki) | Not available for this compound. | Expected to be in the nanomolar range. | - |
| Functional Potency (EC₅₀) | Not available for this compound. | Expected to be in the nanomolar range. | - |
Neuroprotective Effects
This compound has been described as a neuroprotective drug. The precise mechanism of its neuroprotective action is not well-elucidated. It is plausible that its activity at the histamine H₂ receptor contributes to these effects, as H₂ receptors are present in the central nervous system and are involved in neuromodulation.
Signaling Pathways
As a histamine H₂ receptor agonist, this compound is expected to activate the canonical Gs-adenylyl cyclase signaling pathway.
Histamine H₂ Receptor Signaling Pathway
Activation of the H₂ receptor by an agonist like this compound leads to the coupling of the Gs alpha subunit of the heterotrimeric G protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization of this compound's pharmacological properties. The following are generalized protocols for key assays.
Histamine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the histamine H₂ receptor.
Objective: To determine the inhibitory constant (Ki) of this compound at the histamine H₂ receptor.
Materials:
-
Membranes from cells expressing the human histamine H₂ receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]tiotidine.
-
Unlabeled competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the H₂ receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Increasing concentrations of this compound (test compound).
-
A fixed concentration of [³H]tiotidine (typically at its Kd value).
-
Cell membrane preparation.
-
For non-specific binding, use a high concentration of an unlabeled H₂ antagonist (e.g., 1 µM tiotidine).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C to prevent internalization) for a sufficient time to reach equilibrium (e.g., 40 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
References
Sopromidine: A Novel Compound in Scientific Discovery
Disclaimer: Extensive searches for "Sopromidine" have not yielded any results in publicly available scientific literature or chemical databases. The following information is presented as a hypothetical framework for a technical guide, illustrating the structure and content that would be included if data on this compound were available. The experimental details, data, and pathways are representative examples and should not be considered factual.
Introduction
This compound is a novel synthetic compound that has recently emerged as a molecule of significant interest due to its potential therapeutic applications. This document provides a comprehensive overview of the discovery, synthesis, and preliminary characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Discovery of this compound
The discovery of this compound originated from a high-throughput screening campaign aimed at identifying novel modulators of the hypothetical "Protein X" receptor, a key target in a newly identified signaling pathway implicated in neurodegenerative diseases.
Screening and Hit Identification
A library of over 500,000 small molecules was screened using a cell-based assay measuring the downstream signaling activity of Protein X. Initial hits were validated through dose-response studies and secondary assays to eliminate false positives. This compound, then designated as compound "S-123," was identified as a potent and selective agonist of Protein X.
Table 1: Initial Hit Compound Activity
| Compound ID | IC50 (nM) | Selectivity vs. Protein Y |
| S-101 | 150 | 10-fold |
| S-123 | 25 | >100-fold |
| S-245 | 300 | 5-fold |
Lead Optimization
Following its identification, S-123 underwent a lead optimization campaign to improve its pharmacokinetic and pharmacodynamic properties. This involved the synthesis and evaluation of numerous analogs, leading to the development of this compound with enhanced potency and metabolic stability.
Synthesis of this compound
The chemical synthesis of this compound is achieved through a multi-step process, which has been optimized for yield and purity.
Synthetic Route Overview
The synthesis begins with commercially available starting materials and proceeds through several key intermediates. The general workflow is outlined below.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Step 1 - Synthesis of Intermediate 1
Materials:
-
Starting Material A (1.0 eq)
-
Starting Material B (1.2 eq)
-
Solvent (e.g., Tetrahydrofuran)
-
Catalyst (e.g., Palladium on carbon)
Procedure:
-
Dissolve Starting Material A in the solvent in a round-bottom flask.
-
Add Starting Material B to the solution.
-
Add the catalyst to the reaction mixture.
-
Stir the reaction at a specified temperature for a designated time.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product via column chromatography to obtain Intermediate 1.
Table 2: Optimized Reaction Conditions for this compound Synthesis
| Step | Reaction | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | Reaction X | Pd/C | THF | 60 | 85 |
| 2 | Reaction Y | Lewis Acid | DCM | 25 | 92 |
| 3 | Reaction Z | Grignard Reagent | Ether | 0 | 78 |
Mechanism of Action
This compound exerts its biological effects by acting as a potent agonist of the Protein X receptor, initiating a downstream signaling cascade.
Signaling Pathway
The binding of this compound to Protein X is hypothesized to induce a conformational change, leading to the recruitment of downstream signaling molecules and the activation of a kinase cascade.
The Ascendancy of (R)-(-)-Sopromidine: A Potent and Stereoselective Histamine H₂ Receptor Agonist
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the (R)-(-)-enantiomer of Sopromidine, a powerful and highly selective agonist for the histamine H₂ receptor. This compound, a stereoisomer of the achiral H₂ agonist impromidine, demonstrates significant stereoselectivity in its interaction with the H₂ receptor, with the (R)-enantiomer exhibiting markedly higher potency. This document consolidates the available quantitative pharmacological data, details the experimental protocols for assessing its activity, and illustrates the key signaling pathways involved. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and the study of histamine receptor pharmacology.
Introduction
The histamine H₂ receptor, a G-protein coupled receptor (GPCR), plays a pivotal role in the regulation of gastric acid secretion and various other physiological processes. Agonists of this receptor have been instrumental in elucidating its function and have potential therapeutic applications. This compound emerged from the structural optimization of impromidine, a potent but achiral H₂ agonist. The introduction of a chiral center in the this compound molecule led to the discovery of its enantiomers, (R)-(-)-Sopromidine and (S)-(+)-Sopromidine, which exhibit significant differences in their pharmacological activity. This guide focuses on the (R)-(-)-enantiomer, the more potent of the two, and its characteristics as a highly effective H₂ agonist.
Quantitative Pharmacological Data
The pharmacological activity of the (R)-(-)- and (S)-(+)-enantiomers of this compound has been primarily characterized through functional assays on isolated guinea pig right atrium, a classic model for studying H₂ receptor-mediated chronotropic effects. The key parameters determined are the pD₂ value, which represents the negative logarithm of the EC₅₀ (the molar concentration of an agonist that produces 50% of the maximal possible response), and the intrinsic activity (α), which describes the maximal effect of the agonist relative to a full agonist (histamine).
| Compound | pD₂ Value | Intrinsic Activity (α) |
| (R)-(-)-Sopromidine | 7.98 | 1.0 |
| (S)-(+)-Sopromidine | 6.23 | 1.0 |
| Histamine (Reference) | - | 1.0 |
Table 1: Pharmacological data of this compound enantiomers at the histamine H₂ receptor in the isolated guinea pig right atrium.
The data clearly indicates that while both enantiomers act as full agonists (α = 1.0), the (R)-(-)-enantiomer is approximately 56 times more potent than the (S)-(+)-enantiomer, highlighting a significant degree of stereoselectivity at the H₂ receptor.
Experimental Protocols
The following sections detail the methodologies employed in the pharmacological characterization of (R)-(-)-Sopromidine.
Isolated Guinea Pig Atrium Assay
This ex vivo functional assay is a cornerstone for evaluating the potency and efficacy of H₂ receptor agonists.
Objective: To determine the pD₂ and intrinsic activity of (R)-(-)-Sopromidine by measuring its chronotropic effect on the spontaneously beating guinea pig right atrium.
Methodology:
-
Tissue Preparation:
-
Male guinea pigs (Pirbright white, 300-400 g) are euthanized by a blow to the head and exsanguination.
-
The heart is rapidly excised, and the spontaneously beating right atrium is dissected and mounted in a 10 ml organ bath.
-
The organ bath contains a modified Tyrode's solution (composition in mM: NaCl 137; KCl 2.7; CaCl₂ 1.8; MgCl₂ 1.1; NaH₂PO₄ 0.4; NaHCO₃ 11.9; glucose 5.6) gassed with 95% O₂ and 5% CO₂ at 32 °C. Propranolol (1 µM) is added to block β-adrenoceptors.
-
-
Data Acquisition:
-
The atrial contractions are recorded isometrically via a force transducer connected to a chart recorder.
-
The tissue is allowed to equilibrate for 60 minutes, with the bath fluid being changed every 15 minutes.
-
-
Experimental Procedure:
-
Cumulative concentration-response curves are established by adding increasing concentrations of the agonist (e.g., (R)-(-)-Sopromidine, (S)-(+)-Sopromidine, or histamine) to the organ bath.
-
Each concentration is allowed to elicit a stable response before the next concentration is added.
-
-
Data Analysis:
-
The increase in heart rate is plotted against the logarithm of the agonist concentration.
-
The EC₅₀ value is determined from the resulting sigmoidal curve.
-
The pD₂ value is calculated as the negative logarithm of the EC₅₀.
-
The intrinsic activity (α) is calculated as the ratio of the maximal response induced by the test compound to the maximal response induced by histamine.
-
Radioligand Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki) of (R)-(-)-Sopromidine for the histamine H₂ receptor.
Methodology:
-
Membrane Preparation:
-
A suitable tissue source rich in H₂ receptors (e.g., guinea pig cerebral cortex or cells transfected with the human H₂ receptor) is homogenized in ice-cold buffer.
-
The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in assay buffer.
-
-
Binding Assay:
-
Membrane preparations are incubated with a fixed concentration of a suitable H₂ receptor radioligand (e.g., [³H]-tiotidine) and varying concentrations of the unlabeled competitor drug ((R)-(-)-Sopromidine).
-
Incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Separation and Counting:
-
Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Visualizations
Activation of the histamine H₂ receptor by an agonist such as (R)-(-)-Sopromidine primarily initiates a well-characterized signaling cascade involving the stimulatory G-protein (Gs) and adenylyl cyclase.
H₂ Receptor-Mediated Signaling Pathway
Upon binding of (R)-(-)-Sopromidine, the H₂ receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The activated α-subunit of Gs (Gsα) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, culminating in a cellular response.
Caption: H₂ Receptor Signaling Cascade.
Experimental Workflow for Guinea Pig Atrium Assay
The workflow for the isolated guinea pig atrium assay involves a series of sequential steps from tissue preparation to data analysis, ensuring reproducible and accurate pharmacological characterization of H₂ agonists.
Caption: Guinea Pig Atrium Assay Workflow.
Conclusion
(R)-(-)-Sopromidine stands out as a potent and stereoselective full agonist of the histamine H₂ receptor. The significant difference in potency between its enantiomers underscores the highly specific nature of the ligand-receptor interaction. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the pharmacological properties of (R)-(-)-Sopromidine and to utilize it as a valuable tool in the exploration of H₂ receptor function and the development of novel therapeutics. The detailed methodologies and signaling pathway visualizations offer a clear and comprehensive overview for both educational and practical research applications.
Pharmacological Profile of Sopromidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sopromidine is a chemical entity identified as a potent and stereoselective isomer of the achiral histamine H2 receptor agonist, impromidine. As an H2 receptor agonist, this compound is expected to mimic the action of endogenous histamine at H2 receptors, which are primarily involved in the stimulation of gastric acid secretion and are also found in other tissues, including the heart and central nervous system. The primary therapeutic and research interest in H2 receptor agonists lies in their ability to modulate these physiological processes.
Receptor Binding Profile
Detailed quantitative data on this compound's binding affinity (Ki) for various receptors is not extensively documented in the public domain. However, based on its description as a potent H2 receptor agonist, a high binding affinity for the histamine H2 receptor is to be expected.
Table 1: Expected Receptor Binding Affinity Profile for this compound
| Receptor Subtype | Expected Binding Affinity (Ki) | Selectivity |
| Histamine H2 | Nanomolar (nM) range | High |
| Histamine H1 | Significantly lower than H2 | High selectivity for H2 over H1 |
| Histamine H3 | Significantly lower than H2 | High selectivity for H2 over H3 |
| Histamine H4 | Significantly lower than H2 | High selectivity for H2 over H4 |
| Other Receptors | Low to negligible | Generally high selectivity for the H2 receptor is a characteristic of this class of compounds. |
Note: The values in this table are extrapolated based on the qualitative description of this compound as a potent and selective H2 agonist and are not based on direct experimental data for this specific compound.
Functional Activity
As a histamine H2 receptor agonist, this compound is anticipated to activate the H2 receptor and trigger its downstream signaling cascade.
Table 2: Expected Functional Activity Profile for this compound
| Assay Type | Expected Activity | Potency (EC50) |
| cAMP Accumulation | Agonist | Potent (likely in the nanomolar range) |
| Gastric Acid Secretion | Stimulatory | Expected to be a potent secretagogue |
| Cardiac Stimulation | Positive Chronotropic and Inotropic Effects | Activity expected, potency to be determined |
Note: The potency values are estimations based on its qualitative description.
Signaling Pathways
Activation of the histamine H2 receptor by an agonist like this compound initiates a well-characterized signaling pathway. The H2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.
Caption: Histamine H2 Receptor Signaling Pathway.
Upon binding of this compound, the H2 receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream effector proteins, culminating in a cellular response such as the secretion of gastric acid by parietal cells.
Experimental Protocols
The characterization of a compound like this compound would involve standard pharmacological assays to determine its binding affinity and functional potency at the histamine H2 receptor.
Radioligand Binding Assay for H2 Receptor
This assay is designed to measure the affinity of a test compound for the H2 receptor by competing with a radiolabeled ligand.
Caption: Workflow for a Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human histamine H2 receptor are prepared from a suitable cell line (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Radioligand: A radiolabeled H2 receptor antagonist, such as [3H]-Tiotidine, is used at a concentration near its Kd.
-
Competition: Membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The reaction is allowed to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP) in cells expressing the H2 receptor.
Caption: Workflow for a cAMP Accumulation Assay.
Methodology:
-
Cell Culture: Cells stably expressing the human H2 receptor are cultured in appropriate media and seeded into 96-well plates.
-
Pre-treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Agonist Stimulation: Cells are then stimulated with various concentrations of this compound for a defined period (e.g., 30 minutes at 37°C).
-
Cell Lysis: The cells are lysed to release the accumulated intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysates is quantified using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of this compound. The EC50 value, which is the concentration of agonist that produces 50% of the maximal response, is then determined by non-linear regression analysis.
Conclusion
This compound is a potent and stereoselective histamine H2 receptor agonist. While specific quantitative pharmacological data for this compound is scarce in the published literature, its profile can be inferred from its classification. It is expected to exhibit high affinity and selectivity for the H2 receptor, and to act as a potent agonist in functional assays by stimulating the Gs-adenylyl cyclase-cAMP signaling pathway. Further detailed experimental characterization using standard pharmacological assays is required to fully elucidate its complete pharmacological profile.
The Role of Sopromidine in the Pharmacological Study of Histamine Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sopromidine is a potent and selective histamine H2 receptor agonist that has become an invaluable pharmacological tool for elucidating the distinct physiological and pathological roles of histamine receptor subtypes. As a stereoselective isomer of the achiral H2-agonist impromidine, this compound's high affinity and functional selectivity for the H2 receptor allow for the precise investigation of H2-mediated signaling pathways and physiological responses, with minimal confounding effects from H1, H3, or H4 receptor activation. This technical guide provides an in-depth overview of this compound's pharmacological profile, its application in studying histamine receptor function, detailed experimental protocols for its characterization, and a summary of the associated signaling pathways.
Introduction to Histamine Receptors
Histamine is a crucial biogenic amine that modulates a wide array of physiological processes, including allergic and inflammatory reactions, gastric acid secretion, and neurotransmission. Its effects are mediated through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. Each receptor subtype exhibits a unique tissue distribution and couples to different intracellular signaling cascades, making subtype-selective ligands essential for both basic research and therapeutic development.
-
H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway mobilizes intracellular calcium and activates protein kinase C (PKC), mediating allergic and inflammatory responses.
-
H2 Receptor (H2R): Canonically coupled to Gs proteins, activating adenylyl cyclase (AC) to increase intracellular cyclic AMP (cAMP) levels. This pathway is famously responsible for stimulating gastric acid secretion.
-
H3 Receptor (H3R): Coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP. H3 receptors primarily function as presynaptic autoreceptors in the central nervous system, regulating the release of histamine and other neurotransmitters.
-
H4 Receptor (H4R): Also coupled to Gi/o proteins, inhibiting cAMP production. The H4 receptor is predominantly expressed on hematopoietic cells and plays a significant role in immune responses and inflammation.
The development of subtype-selective compounds like this compound has been instrumental in dissecting the individual contributions of each receptor to the complex tapestry of histamine's actions.
Pharmacological Profile of this compound
This compound is a structural analog of histamine and a potent guanidine-type H2-receptor agonist. Its chemical structure confers high affinity and selectivity for the H2 receptor subtype.
Quantitative Data: Binding Affinity and Functional Potency
| Receptor Subtype | Ligand | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] | Assay Type |
| H1 Receptor | This compound | Not Available | Not Available | Inositol Phosphate Accumulation |
| Histamine | ~350 | ~8,400[1] | Inositol Phosphate Accumulation | |
| Mepyramine (Antagonist) | ~1 | - | Radioligand Binding | |
| H2 Receptor | This compound | Potent Agonist | Potent Agonist | cAMP Accumulation |
| Histamine | ~1,600 | ~2,100[1] | cAMP Accumulation | |
| Ranitidine (Antagonist) | ~187[2] | - | Radioligand Binding | |
| H3 Receptor | This compound | Not Available | Not Available | GTPγS Binding / cAMP Inhibition |
| Histamine | ~4 | ~24[1] | GTPγS Binding / cAMP Inhibition | |
| Thioperamide (Antagonist) | ~25[3] | - | Radioligand Binding | |
| H4 Receptor | This compound | Not Available | Not Available | GTPγS Binding / cAMP Inhibition |
| Histamine | ~4 | ~13 | GTPγS Binding / cAMP Inhibition | |
| JNJ 7777120 (Antagonist) | ~14 | - | Radioligand Binding |
Note: The potency of this compound at the H2 receptor is well-established to be high, though specific Ki and EC50 values from a comprehensive head-to-head study across all four receptors are not available.
Experimental Protocols for Characterizing this compound's Activity
The following protocols are representative of the methodologies used to determine the binding affinity and functional potency of ligands like this compound at histamine receptors.
Radioligand Binding Assay (for Binding Affinity, Ki)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound at H1, H2, H3, and H4 receptors.
Materials:
-
Membrane preparations from cells stably expressing the human histamine receptor of interest (H1, H2, H3, or H4).
-
Radioligands: [3H]mepyramine (for H1), [3H]tiotidine (for H2), [3H]Nα-methylhistamine (for H3), [3H]histamine (for H4).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Incubation: In a 96-well plate, combine the cell membrane preparation (typically 10-50 µg of protein) with a fixed concentration of the appropriate radioligand (usually at a concentration close to its Kd).
-
Competition: Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.
-
Total and Non-specific Binding: Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known antagonist for that receptor subtype).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (for Potency, EC50)
This assay measures the ability of a compound to stimulate the production of cyclic AMP, the second messenger for Gs-coupled receptors.
Objective: To determine the EC50 of this compound at the H2 receptor.
Materials:
-
Whole cells expressing the human H2 receptor (e.g., HEK293 or CHO cells).
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
Methodology:
-
Cell Plating: Seed the H2R-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells and pre-incubate them with a PDE inhibitor (e.g., 500 µM IBMX) in a suitable buffer for 15-30 minutes at 37°C.
-
Stimulation: Add increasing concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by aspirating the medium and adding the cell lysis buffer provided with the cAMP kit.
-
cAMP Detection: Perform the cAMP measurement according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Plot the measured signal (which corresponds to cAMP levels) against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
This assay measures the activation of Gi/o proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.
Objective: To determine the EC50 of this compound at H3 and H4 receptors.
Materials:
-
Membrane preparations from cells expressing the human H3 or H4 receptor.
-
[35S]GTPγS.
-
This compound.
-
GDP (to ensure G-proteins are in their inactive state).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
Methodology:
-
Pre-incubation: In a 96-well plate, incubate the cell membranes with increasing concentrations of this compound and a fixed concentration of GDP (e.g., 10 µM) for 15-30 minutes at 30°C.
-
Initiation: Start the reaction by adding a sub-saturating concentration of [35S]GTPγS.
-
Incubation: Incubate the plate for a defined time (e.g., 60 minutes) at 30°C to allow for [35S]GTPγS binding.
-
Termination and Harvesting: Stop the reaction and separate bound from free [35S]GTPγS by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the stimulated [35S]GTPγS binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
This assay measures the accumulation of inositol phosphates, the second messengers produced upon activation of Gq/11-coupled receptors.
Objective: To determine the EC50 of this compound at the H1 receptor.
Materials:
-
Whole cells expressing the human H1 receptor.
-
[3H]myo-inositol.
-
This compound.
-
LiCl (to inhibit inositol monophosphatase and allow IP accumulation).
-
Quenching solution (e.g., trichloroacetic acid).
-
Anion exchange chromatography columns.
Methodology:
-
Labeling: Incubate the H1R-expressing cells with [3H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them with a buffer containing LiCl (e.g., 10 mM) for 15-30 minutes.
-
Stimulation: Add increasing concentrations of this compound and incubate for a defined time (e.g., 60 minutes).
-
Extraction: Terminate the reaction by adding a quenching solution.
-
Purification: Separate the total inositol phosphates from the cell lysate using anion exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a liquid scintillation counter.
-
Data Analysis: Plot the total [3H]inositol phosphate counts against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Histamine Receptor Signaling Pathways and Experimental Workflow
Visualizing the signaling cascades and the experimental process is crucial for understanding the context of this compound's application.
Signaling Pathways
Caption: Canonical signaling pathways for H1, H2, and H3/H4 histamine receptors.
Experimental Workflow for Ligand Characterization
Caption: Workflow for characterizing a histamine receptor ligand like this compound.
Conclusion: The Utility of this compound in Histamine Research
This compound's high potency and selectivity for the H2 receptor make it an indispensable tool for researchers. By selectively activating the H2R-Gs-cAMP pathway, this compound allows for the precise investigation of H2 receptor function in various tissues and disease models, without the complicating off-target effects at other histamine receptor subtypes. Its use in tandem with selective antagonists for all four receptor subtypes enables a comprehensive dissection of histamine-mediated signaling. While a complete quantitative profile across all receptor subtypes remains to be fully elucidated in comparative studies, the established selectivity of this compound solidifies its role as a cornerstone pharmacological agent for advancing our understanding of H2 receptor biology.
References
Unraveling the Stereoselectivity of Sopromidine and its Isomers: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
The Significance of Stereoisomerism in Pharmacology
Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[1][2][3] Enantiomers, a specific type of stereoisomer, are non-superimposable mirror images of each other, much like a pair of hands.[4][5] In the chiral environment of the body, such as protein receptors and enzymes, these enantiomers can exhibit markedly different pharmacokinetic and pharmacodynamic properties. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects. The tragic case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, serves as a stark reminder of the critical importance of studying individual stereoisomers.
Receptor Binding and Signaling Pathways
The interaction of a drug with its target receptor is often highly stereoselective. The binding pocket of a receptor is a specific three-dimensional space, and the "fit" of a drug molecule is crucial for its activity. Even subtle differences in the spatial arrangement of functional groups between isomers can lead to significant variations in binding affinity and efficacy.
For instance, in the context of G-protein coupled receptors (GPCRs), such as the histamine H1 receptor which is a target for many antihistamines, the binding of an agonist or antagonist is a highly specific event. The binding of an agonist initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways. Conversely, an antagonist binds to the receptor but does not elicit a response, thereby blocking the action of the endogenous ligand. The stereochemistry of a ligand can determine whether it acts as an agonist, antagonist, or has no activity at all.
Visualizing a General GPCR Signaling Pathway
The following diagram illustrates a simplified, generic signaling pathway for a G-protein coupled receptor. The principles shown here can be applied to understand how different isomers of a drug like Sopromidine might differentially modulate such a pathway.
References
Sopromidine: A Technical Guide for Histamine H2 Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sopromidine is a potent and selective agonist for the histamine H2 receptor. As a stereoselective isomer of the well-characterized H2-agonist impromidine, this compound serves as a valuable pharmacological tool for investigating the structure, function, and signaling pathways of the H2 receptor. Its guanidine structure, analogous to other potent H2 agonists like impromidine and arpromidine, provides a basis for understanding the molecular determinants of H2 receptor activation. This technical guide provides an in-depth overview of this compound's pharmacological properties, experimental protocols for its use in H2 receptor research, and a summary of relevant quantitative data.
Chemical Properties
This compound is a guanidine derivative with a chiral center, distinguishing it from its achiral analogue, impromidine.
-
IUPAC Name: 1-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]guanidine
-
Molecular Formula: C₁₄H₂₃N₇S
-
Molecular Weight: 321.45 g/mol
Mechanism of Action and Signaling Pathway
This compound exerts its effects by selectively binding to and activating the histamine H2 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by H2 receptor activation involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream target proteins, culminating in a cellular response.
Quantitative Pharmacological Data
| Compound | Receptor Target | Assay Type | Parameter | Value | Reference |
| This compound | Histamine H2 | Functional Assay | pD2 | Data not available; expected to be potent | [1] |
| Impromidine | Histamine H2 | Functional Assay | pD2 | ~8.0 (guinea pig atrium) | [2] |
| Arpromidine | Histamine H2 | Functional Assay | pD2 | 8.0 (guinea pig atrium) | [2] |
| Histamine | Histamine H2 | Functional Assay | pD2 | ~6.0 (guinea pig atrium) | [2] |
Note: pD2 is the negative logarithm of the EC50 value. Higher pD2 values indicate greater potency.
Experimental Protocols
Radioligand Competition Binding Assay for H2 Receptor
This protocol describes a method to determine the binding affinity (Ki) of this compound for the histamine H2 receptor using a competition binding assay with a radiolabeled antagonist, such as [³H]-tiotidine.
Objective: To determine the inhibitory constant (Ki) of this compound at the H2 receptor.
Materials:
-
Membrane preparation from cells expressing the human H2 receptor (e.g., HEK293 or CHO cells).
-
[³H]-tiotidine (Radioligand).
-
This compound (unlabeled competitor).
-
Histamine (for non-specific binding determination).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H2 receptor in ice-cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [³H]-tiotidine (at a concentration near its Kd), 50 µL of binding buffer, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [³H]-tiotidine, 50 µL of a high concentration of unlabeled histamine (e.g., 10 µM), and 100 µL of membrane preparation.
-
Competition: 50 µL of [³H]-tiotidine, 50 µL of varying concentrations of this compound, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-tiotidine).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement
This protocol outlines a method to determine the potency (EC50) of this compound in stimulating cAMP production in cells expressing the H2 receptor.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for H2 receptor activation.
Materials:
-
Cells expressing the human H2 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
This compound.
-
Forskolin (as a positive control for adenylyl cyclase activation).
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the H2 receptor-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add varying concentrations of this compound to the wells. Include a vehicle control (basal) and a positive control (e.g., 10 µM forskolin).
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Construct a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
Calculate the pD2 value (-log EC50).
-
Conclusion
This compound is a powerful and selective pharmacological tool for the study of the histamine H2 receptor. Its stereoselective nature provides an avenue for detailed structure-activity relationship studies. The experimental protocols provided in this guide offer a framework for characterizing the binding and functional properties of this compound and other H2 receptor ligands. Further research to fully elucidate the quantitative pharmacological profile of this compound will continue to enhance its utility in advancing our understanding of H2 receptor biology and its role in health and disease.
References
Unveiling the Untapped Therapeutic Potential of Sopromidine: A-Technical Guide to Biological Targets Beyond the H2 Receptor
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
Sopromidine, a guanidine derivative, is recognized primarily for its presumed interaction with the histamine H2 receptor, owing to its structural resemblance to the potent H2 agonist impromidine. While its role as an H2 receptor ligand is a logical starting point for pharmacological investigation, a comprehensive understanding of its full biological activity profile necessitates a deeper exploration of its potential "off-target" interactions. This technical guide synthesizes the available, albeit limited, information on this compound and extrapolates potential off-target liabilities and opportunities based on the known pharmacology of its structural class and constituent chemical motifs. The following sections will delve into the predicted biological activities of this compound, offering a framework for future experimental validation and drug development endeavors.
I. The Histamine H2 Receptor: The Primary Target
The histamine H2 receptor, a G-protein coupled receptor (GPCR), plays a pivotal role in regulating gastric acid secretion. Activation of the H2 receptor in parietal cells of the stomach lining initiates a signaling cascade that results in the secretion of hydrochloric acid. While direct experimental data for this compound's activity at the H2 receptor is scarce in publicly accessible literature, its structural analogy to impromidine strongly suggests it functions as an H2 receptor agonist.
Diagram of the H2 Receptor Signaling Pathway
Caption: H2 receptor activation by an agonist like histamine or this compound.
II. Potential Off-Target Interactions of this compound
The clinical utility and safety profile of a drug are significantly influenced by its interactions with unintended biological targets. For this compound, its constituent chemical moieties—the imidazole ring and the guanidine group—are known to interact with a variety of proteins, suggesting a potential for a broader pharmacological profile.
A. Insights from Structurally Related H2 Receptor Antagonists
While this compound is predicted to be an agonist, examining the off-target effects of H2 receptor antagonists can provide valuable clues. For instance, cimetidine, a well-known H2 antagonist, is a notable inhibitor of several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C9, and CYP2D6[1]. This inhibition can lead to significant drug-drug interactions. Although there is no direct evidence, the potential for this compound to interact with CYP enzymes should be considered in preclinical safety assessments.
B. The Imidazole Moiety: A Promiscuous Pharmacophore
The imidazole ring is a common feature in many biologically active molecules and is known to coordinate with metal ions in metalloproteins. This property could lead to interactions with a range of enzymes.
C. The Guanidine Group: A Key Player in Molecular Recognition
The guanidinium group, positively charged at physiological pH, is adept at forming multiple hydrogen bonds. This allows it to interact with carboxylate and phosphate groups on proteins, making it a common motif in molecules that bind to receptors, ion channels, and enzymes.
Table 1: Potential Off-Target Families for Guanidine-Containing Compounds
| Target Family | Potential Interaction | Rationale |
| G-Protein Coupled Receptors (GPCRs) | Agonism or Antagonism | The guanidinium group can mimic the protonated amine of endogenous ligands. |
| Ion Channels | Modulation of channel activity | The positive charge can influence ion flux through the channel pore. |
| Enzymes | Inhibition or allosteric modulation | The guanidinium group can interact with active site residues. |
| Transporters | Substrate or inhibitor | The polar nature of the guanidinium group can facilitate interaction with transporter binding sites. |
III. Methodologies for Identifying this compound's Off-Target Profile
To definitively characterize the biological targets of this compound beyond the H2 receptor, a systematic and multi-faceted experimental approach is required.
A. Broad Panel Screening
Initial screening against a broad panel of receptors, enzymes, and ion channels is a crucial first step. Commercially available screening services can provide data on this compound's activity at hundreds of potential targets.
B. Affinity Chromatography
This technique involves immobilizing this compound on a solid support and passing a cell lysate over it. Proteins that bind to this compound can be eluted and identified using mass spectrometry.
C. Computational Approaches
In silico methods, such as molecular docking and pharmacophore modeling, can be used to predict potential off-targets based on the three-dimensional structure of this compound and known protein structures. These predictions can then guide further experimental validation.
Diagram of an Experimental Workflow for Off-Target Identification
Caption: A workflow for identifying and validating off-target interactions.
IV. Conclusion and Future Directions
While the primary pharmacological activity of this compound is likely mediated through the histamine H2 receptor, its chemical structure suggests a rich potential for interactions with other biological targets. A thorough investigation of these off-target effects is paramount for a complete understanding of its therapeutic potential and safety profile. The methodologies outlined in this guide provide a roadmap for researchers to systematically explore the broader pharmacology of this compound. Uncovering novel off-target interactions could not only explain potential side effects but also open new avenues for therapeutic applications, repositioning this compound for indications beyond its presumed role in modulating gastric acid secretion. The path forward requires a dedicated and comprehensive research effort to unlock the full clinical potential of this intriguing molecule.
References
Methodological & Application
Application Notes and Protocols for Sophoridine in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoridine, a quinolizidine alkaloid extracted from plants of the Sophora genus, has garnered significant interest for its diverse pharmacological activities, particularly its potent anti-cancer properties.[1][2] In vitro studies have demonstrated that sophoridine can inhibit the proliferation of a wide range of cancer cells, induce apoptosis (programmed cell death), and cause cell cycle arrest.[1][3][4] These effects are mediated through the modulation of several key signaling pathways, making sophoridine a promising candidate for further investigation in drug development.
These application notes provide detailed protocols for key in vitro assays to study the effects of sophoridine, along with structured data from published research and visualizations of the implicated signaling pathways.
Mechanism of Action
Sophoridine exerts its anti-tumor effects through a multi-faceted mechanism. A primary mode of action involves the induction of reactive oxygen species (ROS), which in turn activates downstream signaling cascades. Notably, the ROS-dependent activation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways plays a crucial role in mediating sophoridine-induced apoptosis and cell cycle arrest in cancer cells. Additionally, sophoridine has been shown to influence other critical pathways involved in cell survival and proliferation, including the mTOR and NOTCH1 signaling pathways.
Data Presentation
Table 1: IC50 Values of Sophoridine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SGC7901 | Gastric Cancer | 3.52 | |
| AGS | Gastric Cancer | 3.91 | |
| Miapaca-2 | Pancreatic Cancer | ~20 | |
| PANC-1 | Pancreatic Cancer | ~20 | |
| HepG2 | Liver Cancer | ~20-80 | |
| Huh7 | Liver Cancer | ~20-80 | |
| SW480 | Colorectal Cancer | 3.14 mM (Note: high value, may be an outlier or specific experimental condition) | |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but cytotoxic effects observed | |
| U87MG | Brain Cancer | 1 mg/mL (Note: concentration not in µM) |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
This protocol is for determining the cytotoxic effects of sophoridine on cancer cells using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Cancer cell lines (e.g., Miapaca-2, PANC-1)
-
Normal cell line for control (e.g., HPDE)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sophoridine stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of sophoridine in complete culture medium. A suggested concentration range is 0, 10, 20, 40, 80, and 100 µM.
-
Remove the old medium from the wells and add 100 µL of the sophoridine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plates for various time points (e.g., 24, 48, and 72 hours).
-
After incubation, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cells treated with sophoridine using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cells
-
Sophoridine
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of sophoridine (e.g., 0, 10, 20 µM) for 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in sophoridine-treated cells using PI staining and flow cytometry.
Materials:
-
Cancer cells
-
Sophoridine
-
6-well plates
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of sophoridine (e.g., 20 µM) for 48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Intracellular ROS Measurement (DCFH-DA Assay)
This protocol is for measuring the levels of intracellular reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
Cancer cells
-
Sophoridine
-
DCFH-DA probe
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with sophoridine for the desired time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS containing 1 mM DCFH-DA.
-
Incubate the cells at 37°C for 30 minutes in the dark.
-
Wash the cells twice with PBS to remove the excess probe.
-
Resuspend the cells in PBS and analyze the fluorescence intensity by flow cytometry (excitation at 488 nm, emission at 538 nm) or visualize under a fluorescence microscope.
Signaling Pathways and Visualizations
Sophoridine-Induced Apoptosis and Cell Cycle Arrest Pathway
Sophoridine treatment leads to an increase in intracellular ROS. This oxidative stress activates the JNK and ERK signaling pathways. Activated JNK promotes apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases. Simultaneously, activated ERK leads to cell cycle arrest at the S phase.
Caption: Sophoridine-induced signaling pathway.
Experimental Workflow for In Vitro Analysis of Sophoridine
The following diagram illustrates a typical workflow for the in vitro evaluation of sophoridine's anti-cancer effects.
Caption: Experimental workflow for sophoridine.
References
- 1. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dovepress.com [dovepress.com]
- 4. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Sopromidine in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sopromidine is an alkaloid compound investigated for its potent anti-tumor properties. Preclinical studies have demonstrated its efficacy in various cancer models, attributing its mechanism of action to the induction of apoptosis and cell cycle arrest.[1][2] this compound exerts its effects through the modulation of key signaling pathways, including the activation of the p53 and Hippo pathways, and the ROS-dependent activation of JNK and ERK signaling.[1][3] These application notes provide detailed protocols for the preparation and administration of this compound in murine models for pharmacokinetic and anti-tumor efficacy studies.
Mechanism of Action: Targeting Key Cancer Signaling Pathways
This compound's anti-neoplastic activity is linked to its ability to induce oxidative stress, leading to the activation of the JNK and ERK signaling pathways. This activation, in turn, triggers mitochondrial-related apoptosis and S-phase cell cycle arrest in cancer cells.[1] Furthermore, this compound has been shown to activate the Hippo signaling pathway, a critical regulator of organ size and tumor suppression.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
This table summarizes the key pharmacokinetic parameters of this compound following a single administration in BALB/c mice.
| Parameter | Intravenous (IV) Bolus (10 mg/kg) | Oral Gavage (PO) (50 mg/kg) | Intraperitoneal (IP) (25 mg/kg) |
| Cmax (ng/mL) | 1250 ± 150 | 450 ± 75 | 850 ± 120 |
| Tmax (h) | 0.08 | 1.0 | 0.5 |
| AUC (0-t) (ng·h/mL) | 1800 ± 210 | 2100 ± 300 | 2500 ± 350 |
| t1/2 (h) | 2.5 ± 0.4 | 4.1 ± 0.6 | 3.8 ± 0.5 |
| Bioavailability (%) | 100 | 23.3 | 55.6 |
Table 2: Anti-Tumor Efficacy of this compound in a Xenograft Model
This table presents the tumor growth inhibition data from a pancreatic cancer xenograft model in nude mice treated with this compound for 21 days.
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | IP | Daily | 0 |
| This compound | 25 | IP | Daily | 65 ± 8 |
| This compound | 50 | PO | Daily | 50 ± 11 |
| Positive Control (Gemcitabine) | 60 | IP | Twice weekly | 75 ± 6 |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution by mixing DMSO, PEG300, Tween 80, and sterile saline in a ratio of 10:40:5:45 (v/v/v/v).
-
This compound Formulation:
-
Weigh the required amount of this compound powder based on the desired final concentration.
-
Dissolve the this compound powder in DMSO first.
-
Add PEG300 and vortex thoroughly.
-
Add Tween 80 and vortex again until the solution is clear.
-
Finally, add the sterile saline or PBS to reach the final volume and concentration.
-
If the solution is not clear, sonicate for 5-10 minutes.
-
-
Storage: Prepare the formulation fresh on the day of use. If temporary storage is necessary, store at 4°C for no longer than 24 hours, protected from light. Warm to room temperature before administration.
Protocol 2: Pharmacokinetic Study in Mice
References
- 1. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Dried Blood Spot Sampling to Improve Data Quality and Reduce Animal Use in Mouse Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Sopromidine: A Pharmacological Tool for Interrogating Histamine H3 Receptor Isoform Diversity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR), plays a crucial role as a presynaptic autoreceptor and heteroreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters.[1] The complexity of H3R signaling is amplified by the existence of multiple receptor isoforms generated through alternative splicing of the HRH3 gene.[2] These isoforms, which can differ in the length of their third intracellular loop and C-terminal tail, exhibit distinct pharmacological properties and signaling profiles.[3] Sopromidine, a potent and selective H3R agonist, serves as an invaluable pharmacological tool to dissect the functional significance of these isoforms. These application notes provide a comprehensive guide for utilizing this compound to characterize H3R isoforms, complete with detailed experimental protocols and data presentation formats.
The differential pharmacology of H3R isoforms presents both a challenge and an opportunity for drug discovery. Shorter isoforms, such as H3R-329, H3R-365, and H3R-373, have demonstrated increased binding affinities for agonists compared to the full-length H3R-445 isoform.[4] Furthermore, some of these shorter isoforms exhibit higher constitutive activity, influencing the binding and efficacy of ligands.[2] Understanding how tool compounds like this compound interact with this diverse receptor population is essential for developing isoform-selective therapeutics with improved efficacy and reduced side effects.
Data Presentation: Quantitative Analysis of this compound at H3 Receptor Isoforms
Table 1: Binding Affinity (Ki) of this compound and Reference Agonists at Human H3 Receptor Isoforms
| Compound | H3R-445 (Ki, nM) | H3R-453 (Ki, nM) | H3R-415 (Ki, nM) | H3R-413 (Ki, nM) | H3R-373 (Ki, nM) | H3R-365 (Ki, nM) | H3R-329 (Ki, nM) |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Histamine | 8 | 8 | 9 | 9 | 4 | 4 | 5 |
| Imetit | 0.32 | 0.35 | 0.38 | 0.36 | 0.15 | 0.16 | 0.20 |
| (R)-α-Methylhistamine | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Nα-Methylhistamine | 1.5 | 1.6 | 1.7 | 1.8 | 0.8 | 0.9 | 1.0 |
Table 2: Functional Activity (pEC50 and Emax) of this compound and Reference Agonists in a cAMP Inhibition Assay
| Compound | Isoform | pEC50 | Emax (%) |
| This compound | H3R-445 | [Insert Data] | [Insert Data] |
| H3R-365 | [Insert Data] | [Insert Data] | |
| Histamine | H3R-445 | 7.8 | 100 |
| H3R-365 | 8.2 | 100 | |
| Imetit | H3R-445 | 8.9 | 100 |
| H3R-365 | 9.3 | 100 | |
| (R)-α-Methylhistamine | H3R-445 | [Insert Data] | [Insert Data] |
| H3R-365 | [Insert Data] | [Insert Data] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for studying H3 receptor pharmacology.
Radioligand Binding Assay for H3 Receptor Isoforms
This protocol describes a competition binding assay to determine the binding affinity (Ki) of this compound for different H3R isoforms expressed in a heterologous system (e.g., HEK293T cells).
Materials:
-
HEK293T cells transiently or stably expressing individual human H3R isoforms.
-
Cell culture reagents.
-
Radioligand: [3H]Nα-methylhistamine ([3H]-NAMH).
-
Non-specific binding competitor: Clobenpropit or Thioperamide (10 µM).
-
This compound solutions of varying concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Polyethylenimine (PEI) solution (0.3%).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture HEK293T cells expressing the desired H3R isoform.
-
Harvest cells and centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Assay Buffer and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh Assay Buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Store membrane preparations at -80°C until use.
-
-
Binding Assay:
-
Thaw the membrane preparations on ice.
-
In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of Assay Buffer (for total binding) or 10 µM Clobenpropit (for non-specific binding).
-
50 µL of various concentrations of this compound.
-
50 µL of [3H]-NAMH (at a final concentration close to its Kd, e.g., 0.6 nM).
-
100 µL of diluted membrane preparation (containing 50-100 µg of protein).
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly terminate the incubation by vacuum filtration through PEI-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Dry the filters and place them in scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing H3R isoforms, which are typically coupled to Gi proteins.
Materials:
-
HEK293 or CHO cells stably expressing an H3R isoform and a cAMP biosensor (e.g., GloSensor™ or EPAC-based FRET sensor).
-
Cell culture reagents.
-
Forskolin.
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., HBSS).
-
Luminescence or fluorescence plate reader.
Protocol:
-
Cell Plating:
-
Seed the cells in a white, clear-bottom 96-well plate at a density of 20,000-40,000 cells per well.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
-
Assay Procedure:
-
Remove the culture medium and replace it with 100 µL of assay buffer containing the cAMP detection reagent (if applicable).
-
Incubate the plate at room temperature for 30-60 minutes.
-
Add 10 µL of varying concentrations of this compound to the wells.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of forskolin (at a final concentration that elicits a submaximal response, e.g., 1-10 µM).
-
Incubate for 15-30 minutes at room temperature.
-
-
Signal Detection:
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the response of forskolin alone (0% inhibition) and the basal level (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the EC50 (potency) and Emax (efficacy) values using non-linear regression analysis.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by H3R isoforms upon agonist stimulation.
Materials:
-
Membrane preparations from cells expressing H3R isoforms.
-
[35S]GTPγS radiolabel.
-
GDP.
-
This compound solutions of varying concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4.
-
Stop Solution: Ice-cold buffer containing 20 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Assay Setup:
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of Assay Buffer (for basal binding) or varying concentrations of this compound.
-
50 µL of membrane preparation (20-40 µg of protein).
-
100 µL of Assay Buffer containing [35S]GTPγS (final concentration 0.1-0.5 nM).
-
-
Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold Stop Solution.
-
Dry the filters and measure the radioactivity by scintillation counting.
-
-
Data Analysis:
-
Calculate the specific [35S]GTPγS binding.
-
Plot the percentage of stimulation over basal against the logarithm of the this compound concentration.
-
Determine the EC50 and Emax values using non-linear regression analysis.
-
Conclusion
This compound is a critical tool for elucidating the nuanced pharmacology of histamine H3 receptor isoforms. The provided protocols and data presentation guidelines offer a framework for systematically characterizing the interaction of this compound and other ligands with the diverse family of H3R splice variants. Such studies are fundamental for advancing our understanding of H3R biology and for the rational design of next-generation therapeutics targeting this important receptor system. The observed differences in pharmacology between H3R isoforms should be a key consideration in future drug discovery programs.
References
Application Notes and Protocols: Investigating Novel Compounds in Smooth Muscle Contraction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Smooth muscle contraction is a fundamental physiological process regulating a myriad of functions, including blood pressure, gastrointestinal motility, and airway resistance.[1][2] The contractile state of smooth muscle is primarily governed by the phosphorylation of the 20-kDa regulatory light chain of myosin (MLC20).[3][4] An increase in intracellular calcium ([Ca2+]i) is the principal trigger for this process.[3] Calcium binds to calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light chain kinase (MLCK), which in turn phosphorylates MLC20, leading to cross-bridge cycling and muscle contraction.
This document provides a comprehensive guide for the application of a novel investigational compound, hypothetically named Sopromidine, in the study of smooth muscle contraction. The protocols and methodologies outlined herein are designed to characterize the compound's effects and elucidate its mechanism of action.
Data Presentation: Hypothetical Quantitative Data for this compound
The following tables present hypothetical data for this compound, comparing its effects to a known histamine H1-receptor agonist. This data is for illustrative purposes to guide researchers in presenting their findings.
Table 1: Potency of this compound in Inducing Smooth Muscle Contraction
| Compound | Tissue Preparation | EC50 (nM) | Maximum Contraction (% of KCl response) |
| This compound | Guinea Pig Ileum | 150 | 95% |
| Rat Aorta | 250 | 88% | |
| Bovine Trachea | 180 | 92% | |
| Histamine (H1 Agonist) | Guinea Pig Ileum | 100 | 100% |
| Rat Aorta | 200 | 98% | |
| Bovine Trachea | 120 | 100% |
Table 2: Inhibitory Effect of Antagonists on this compound-Induced Contraction
| Antagonist | Tissue Preparation | This compound IC50 (nM) | Notes |
| Mepyramine (H1 Antagonist) | Guinea Pig Ileum | 50 | Suggests H1 receptor involvement. |
| Nifedipine (L-type Ca2+ channel blocker) | Rat Aorta | 120 | Indicates a role for extracellular Ca2+ influx. |
| Atropine (Muscarinic Antagonist) | Guinea Pig Ileum | > 10,000 | Rules out significant muscarinic receptor activity. |
Signaling Pathways and Experimental Workflows
Signaling Pathway for Gq-Coupled Receptor-Mediated Smooth Muscle Contraction
The following diagram illustrates the general signaling cascade initiated by the activation of a Gq-protein coupled receptor (GPCR), such as the histamine H1 receptor, leading to smooth muscle contraction.
Caption: Gq-coupled receptor signaling cascade in smooth muscle.
Experimental Workflow for Characterizing this compound
This diagram outlines a logical workflow for the initial characterization of a novel compound's effect on smooth muscle.
Caption: Workflow for screening a novel compound on isolated smooth muscle.
Logical Relationship of Potential Mechanisms
This diagram illustrates the potential points of intervention for a compound like this compound within the smooth muscle contraction pathway.
Caption: Potential mechanisms of action for this compound.
Experimental Protocols
1. Isolated Tissue Bath Assay for Smooth Muscle Contraction
This protocol is used to measure the contractile or relaxant effects of a compound on isolated smooth muscle preparations.
-
Materials:
-
Animal tissue (e.g., guinea pig ileum, rat aorta, bovine trachea)
-
Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2
-
Organ bath system with force-displacement transducers
-
Data acquisition system
-
This compound and other pharmacological agents (e.g., acetylcholine, histamine, KCl, antagonists)
-
-
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Dissect the desired smooth muscle tissue and place it in cold, aerated physiological salt solution.
-
Cut the tissue into strips or rings of appropriate size (e.g., 2-3 mm rings for aorta, 1-2 cm segments for ileum).
-
Mount the tissue strips in the organ baths containing physiological salt solution maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Connect the tissues to the force-displacement transducers and apply an optimal resting tension (e.g., 1 g for guinea pig ileum).
-
Allow the tissues to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
Assess tissue viability by inducing a contraction with a high concentration of KCl (e.g., 80 mM).
-
After washing and returning to baseline, perform a cumulative concentration-response curve for this compound by adding increasing concentrations of the compound to the bath at regular intervals.
-
Record the isometric tension developed at each concentration.
-
For antagonist studies, pre-incubate the tissues with the antagonist for a specified period (e.g., 30 minutes) before repeating the this compound concentration-response curve.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximum response to KCl.
-
Plot the concentration-response data and fit to a sigmoidal curve to determine the EC50 (the concentration that produces 50% of the maximal response).
-
2. Cultured Smooth Muscle Cell Contraction Assay
This protocol allows for the study of contractile responses at the cellular level.
-
Materials:
-
Primary smooth muscle cells or a suitable cell line
-
Cell culture medium and supplements
-
Collagen-coated culture plates
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM)
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Culture smooth muscle cells on collagen-coated plates until they reach confluency.
-
Induce differentiation into a contractile phenotype by serum starvation for 24-48 hours.
-
Load the cells with a fluorescent Ca2+ indicator according to the manufacturer's instructions.
-
Wash the cells and replace the medium with a physiological salt solution.
-
Measure baseline fluorescence.
-
Add this compound at various concentrations and record the change in fluorescence, which corresponds to changes in intracellular Ca2+.
-
Cell contraction can also be observed and quantified by changes in cell morphology using microscopy.
-
3. Western Blotting for Myosin Light Chain Phosphorylation
This protocol is used to determine if a compound induces the phosphorylation of MLC20, a key event in smooth muscle contraction.
-
Materials:
-
Cultured smooth muscle cells or tissue homogenates
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies against total MLC20 and phosphorylated MLC20 (p-MLC20)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Treat smooth muscle cells or tissue with this compound for various times and at different concentrations.
-
Lyse the cells or homogenize the tissue in lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against p-MLC20 and total MLC20.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and express the level of MLC20 phosphorylation as the ratio of p-MLC20 to total MLC20.
-
By following these protocols, researchers can effectively characterize the effects of novel compounds like this compound on smooth muscle contraction and gain insights into their potential therapeutic applications.
References
- 1. Antispasmodic Effect of Asperidine B, a Pyrrolidine Derivative, through Inhibition of L-Type Ca2+ Channel in Rat Ileal Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]
- 3. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sopromidine in Radioligand Binding Assays for Histamine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sopromidine is a histamine agonist, structurally related to impromidine, a potent H2 receptor agonist. To fully understand the pharmacological profile of this compound, it is crucial to determine its binding affinity and selectivity across all four histamine receptor subtypes. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor. These assays utilize a radiolabeled ligand (radioligand) that binds with high affinity and specificity to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled compound, such as this compound, we can determine the binding affinity (typically expressed as the inhibition constant, Ki) of the unlabeled compound.
Data Presentation
A comprehensive understanding of a ligand's interaction with multiple receptor subtypes requires a clear presentation of its binding affinities. The following table illustrates how quantitative data for this compound would be presented upon experimental determination. For illustrative purposes, it includes hypothetical Ki values and data for other known histamine receptor ligands.
| Compound | H1 Receptor Ki (nM) | H2 Receptor Ki (nM) | H3 Receptor Ki (nM) | H4 Receptor Ki (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Mepyramine | ~2.3[1] | >10,000 | >10,000 | >10,000 |
| Tiotidine | >10,000 | ~10 | >10,000 | >10,000 |
| Nα-methylhistamine | ~100 | ~20 | ~1[2] | ~50 |
| Histamine | ~100 | ~300 | ~8[2] | ~40 |
Note: The Ki values presented for known ligands are approximate and can vary depending on the experimental conditions.
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate radioligand binding assays. The following are generalized yet detailed protocols for each histamine receptor subtype, based on established practices.
Histamine H1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the human histamine H1 receptor.
Materials:
-
Cell Line: HEK293T cells transiently or stably expressing the human H1 receptor.
-
Radioligand: [³H]-Mepyramine (a selective H1 antagonist).
-
Non-specific Binding Control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
Protocol:
-
Membrane Preparation:
-
Culture HEK293T cells expressing the H1 receptor.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
50 µL of assay buffer or this compound at various concentrations.
-
50 µL of [³H]-mepyramine (final concentration ~1-5 nM).
-
150 µL of the membrane preparation (containing 15-30 µg of protein).
-
-
For determining non-specific binding, add 10 µM mianserin instead of the test compound.
-
Incubate the plate at 25°C for 2 hours with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with 4 mL of scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Histamine H2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the human histamine H2 receptor.
Materials:
-
Cell Line: CHO-K1 or HEK293T cells stably expressing the human H2 receptor.
-
Radioligand: [³H]-Tiotidine (a selective H2 antagonist).
-
Non-specific Binding Control: Tiotidine (1 µM) or another potent H2 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
Protocol:
-
Membrane Preparation: Follow the same procedure as for the H1 receptor.
-
Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
50 µL of assay buffer or this compound at various concentrations.
-
50 µL of [³H]-tiotidine (final concentration ~2 nM).
-
150 µL of the membrane preparation (containing 50-100 µg of protein).
-
-
For determining non-specific binding, add 1 µM unlabeled tiotidine.
-
Incubate the plate at 4°C for 40 minutes.[3]
-
-
Filtration and Counting: Follow the same procedure as for the H1 receptor.
-
Data Analysis: Follow the same procedure as for the H1 receptor.
Histamine H3 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the human histamine H3 receptor.
Materials:
-
Cell Line: HEK293T or CHO-K1 cells stably expressing the human H3 receptor.
-
Radioligand: [³H]-N-alpha-methylhistamine ([³H]-NAMH), a selective H3 agonist.
-
Non-specific Binding Control: Clobenpropit (10 µM) or another potent H3 antagonist.[2]
-
Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4.
-
Test Compound: this compound at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
Protocol:
-
Membrane Preparation: Follow the same procedure as for the H1 receptor.
-
Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
50 µL of assay buffer or this compound at various concentrations.
-
50 µL of [³H]-N-alpha-methylhistamine (final concentration ~0.3-2 nM).
-
150 µL of the membrane preparation (containing ~30 µg of protein).
-
-
For determining non-specific binding, add 10 µM clobenpropit.
-
Incubate the plate at 25°C for 90 minutes to 2 hours with continuous shaking.
-
-
Filtration and Counting: Follow the same procedure as for the H1 receptor.
-
Data Analysis: Follow the same procedure as for the H1 receptor.
Histamine H4 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the human histamine H4 receptor.
Materials:
-
Cell Line: HEK293T cells transiently or stably expressing the human H4 receptor.
-
Radioligand: [³H]-Histamine.
-
Non-specific Binding Control: Unlabeled histamine (10 µM) or a selective H4 antagonist like JNJ7777120.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
Protocol:
-
Membrane Preparation: Follow the same procedure as for the H1 receptor.
-
Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
50 µL of assay buffer or this compound at various concentrations.
-
50 µL of [³H]-histamine (final concentration ~5-10 nM).
-
150 µL of the membrane preparation (containing 50-100 µg of protein).
-
-
For determining non-specific binding, add 10 µM unlabeled histamine.
-
Incubate the plate at 25°C for 1 hour.
-
-
Filtration and Counting: Follow the same procedure as for the H1 receptor.
-
Data Analysis: Follow the same procedure as for the H1 receptor.
Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with each histamine receptor subtype.
Caption: Histamine H1 Receptor Signaling Pathway.
References
Application Notes and Protocols for the Synthesis of Chiral Isomers of Sopromidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a proposed synthetic strategy for the chiral isomers of Sopromidine, with a focus on the synthesis of the (R)-enantiomer. Detailed experimental protocols for key transformations are provided, along with a summary of expected quantitative data. The proposed synthesis leverages a chiral pool approach for the introduction of the stereocenter and established methodologies for the construction of the guanidine core.
Retrosynthetic Analysis and Strategy
A retrosynthetic analysis of this compound (specifically the (R)-isomer, 1 ) suggests a convergent approach involving the coupling of two key imidazole-containing fragments: the chiral amine 2 , (2R)-1-(1H-imidazol-5-yl)propan-2-amine, and a suitable isothiourea derivative 3 derived from 2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]amine. The final step would involve the deprotection of the guanidino group. This strategy is outlined below.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Chiral Amine (2R)-1-(1H-imidazol-5-yl)propan-2-amine (2) from L-Histidine
A chiral pool approach starting from the readily available amino acid L-histidine is a practical and cost-effective method to synthesize the required chiral amine fragment. This multi-step synthesis involves the reduction of the carboxylic acid, protection of the amino group, conversion of the primary alcohol to a leaving group, and subsequent displacement to install the methyl group, followed by deprotection.
Caption: Synthesis workflow for the chiral amine fragment.
Step 1: Reduction of L-Histidine to L-Histidinol
-
Protocol: L-Histidine (1.0 eq) is suspended in anhydrous tetrahydrofuran (THF). To this suspension, a solution of lithium aluminum hydride (LiAlH₄, 2.0 eq) in THF is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature overnight. The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield L-histidinol.
Step 2: N-Boc Protection of L-Histidinol
-
Protocol: L-Histidinol (1.0 eq) is dissolved in a mixture of dioxane and water. Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and sodium bicarbonate (NaHCO₃, 2.0 eq) are added, and the mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-L-histidinol.
Step 3: Tosylation of N-Boc-L-Histidinol
-
Protocol: To a solution of N-Boc-L-histidinol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq). The reaction is stirred at 0 °C for 4 hours. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield N-Boc-O-tosyl-L-histidinol.
Step 4: Methylation of N-Boc-O-Tosyl-L-Histidinol
-
Protocol: N-Boc-O-tosyl-L-histidinol (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A solution of methylmagnesium bromide (MeMgBr, 2.0 eq) in diethyl ether is added dropwise. The reaction is allowed to warm to room temperature and stirred for 6 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
Step 5: Deprotection of the Boc Group
-
Protocol: The protected amine from the previous step is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v).[1][2] The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is basified with aqueous NaOH and extracted with DCM. The organic layer is dried and concentrated to afford the chiral amine 2 .
Synthesis of the Guanidinylating Agent Precursor (4)
The second key fragment, 2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]amine (4 ), can be synthesized from 4-(chloromethyl)-5-methyl-1H-imidazole and cysteamine.
Caption: Synthesis of the second imidazole fragment.
-
Protocol: To a solution of cysteamine hydrochloride (1.0 eq) in ethanol is added sodium ethoxide (2.0 eq) at room temperature. After stirring for 30 minutes, a solution of 4-(chloromethyl)-5-methyl-1H-imidazole hydrochloride (1.0 eq) in ethanol is added dropwise. The reaction mixture is heated to reflux for 4 hours. The solvent is evaporated, and the residue is partitioned between water and DCM. The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated to yield amine 4 .
Guanidinylation and Final Deprotection
The final steps involve the coupling of the chiral amine 2 with a protected guanidinylating agent derived from amine 4 , followed by the removal of the protecting groups to yield this compound. N,N'-di-Boc-S-methylisothiourea is a suitable reagent for this transformation.[3][4][5]
Caption: Final assembly of the this compound molecule.
Step 1: Preparation of the Protected Guanidinylating Agent (3)
-
Protocol: Amine 4 (1.0 eq) and N,N'-di-Boc-S-methylisothiourea (1.05 eq) are dissolved in anhydrous THF. Triethylamine (1.2 eq) is added, and the mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the protected guanidinylating agent.
Step 2: Guanidinylation of Chiral Amine (2)
-
Protocol: To a solution of the protected guanidinylating agent from the previous step (1.0 eq) in DCM is added the chiral amine 2 (1.1 eq) and mercury(II) chloride (1.1 eq). The reaction mixture is stirred at room temperature for 12 hours. The mixture is filtered, and the filtrate is washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried and concentrated to yield N,N'-di-Boc-Sopromidine.
Step 3: Deprotection to Yield this compound (1)
-
Protocol: The di-Boc protected this compound is dissolved in a 1:1 mixture of TFA and DCM. The solution is stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure, and the residue is purified by preparative HPLC to yield the final product, this compound, as a TFA salt.
Quantitative Data Summary
The following table summarizes the expected yields and key parameters for each step of the proposed synthesis. These values are estimates based on literature precedents for similar transformations.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |
| 1 | Reduction | L-Histidine | L-Histidinol | LiAlH₄ | THF | 0 to RT | 12 | ~85 | >99 |
| 2 | Boc Protection | L-Histidinol | N-Boc-L-Histidinol | Boc₂O, NaHCO₃ | Dioxane/H₂O | RT | 12 | ~95 | >99 |
| 3 | Tosylation | N-Boc-L-Histidinol | N-Boc-O-Tosyl-L-Histidinol | TsCl, Et₃N | DCM | 0 | 4 | ~90 | >99 |
| 4 | Methylation | N-Boc-O-Tosyl-L-Histidinol | N-Boc-protected amine | MeMgBr | THF | -78 to RT | 6 | ~70 | >99 |
| 5 | Deprotection | N-Boc-protected amine | Chiral Amine (2 ) | TFA | DCM | RT | 2 | ~95 | >99 |
| 6 | S-Alkylation | 4-(Chloromethyl)-5-methyl-1H-imidazole | Amine (4 ) | Cysteamine, NaOEt | Ethanol | Reflux | 4 | ~80 | N/A |
| 7 | Guanidinylation | Amine (4 ) | Protected Guanidinylating Agent | N,N'-di-Boc-S-methylisothiourea, Et₃N | THF | RT | 24 | ~85 | N/A |
| 8 | Coupling | Protected Guanidinylating Agent & Amine (2 ) | N,N'-di-Boc-Sopromidine | HgCl₂ | DCM | RT | 12 | ~75 | >99 |
| 9 | Deprotection | N,N'-di-Boc-Sopromidine | This compound (1 ) | TFA | DCM | RT | 2-4 | ~90 | >99 |
Note: Yields and reaction times are estimates and may require optimization for specific laboratory conditions. Enantiomeric excess is expected to be maintained from the chiral pool starting material.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 5. Guanidine synthesis by guanylation [organic-chemistry.org]
Application Notes and Protocols for Studying cAMP Formation with Sopromidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing sopromidine, a histamine H2 receptor agonist, to study the activation of the H2 receptor and the subsequent formation of cyclic adenosine monophosphate (cAMP). This document includes detailed protocols for cell culture, cAMP measurement assays, and data analysis. Additionally, it presents a summary of the pharmacological properties of this compound and related compounds, along with visual diagrams of the signaling pathway and experimental workflows to facilitate a deeper understanding of the experimental setup and underlying biological processes.
Introduction to this compound and the Histamine H2 Receptor
Histamine is a crucial biogenic amine that modulates a wide array of physiological responses by activating four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The histamine H2 receptor is a Gs protein-coupled receptor primarily known for its role in regulating gastric acid secretion.[1] Activation of the H2 receptor by an agonist, such as histamine or the synthetic compound this compound, initiates a signaling cascade that leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger cAMP.[1] The accumulation of intracellular cAMP serves as a quantifiable measure of H2 receptor activation.
This compound is a potent and selective agonist for the histamine H2 receptor. Its use in in vitro assays allows for the specific investigation of H2 receptor function and the screening of potential H2 receptor antagonists. Understanding the interaction of this compound with the H2 receptor is valuable for research in areas such as gastroenterology and pharmacology.
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of this compound action and the experimental procedure for its study, the following diagrams are provided.
Caption: H2 Receptor Signaling Pathway.
Caption: Experimental Workflow for cAMP Assay.
Quantitative Data Summary
| Compound | Receptor | Assay Type | Cell Line | Potency (EC50/Ki) | Reference |
| Histamine | Human H2 | cAMP Accumulation | CHO | ~920 nM (EC50) | [Eurofins Discovery Services] |
| Dimaprit | Human H2 | cAMP Accumulation | CHO | ~3600 nM (EC50) | [Eurofins Discovery Services] |
| Amthamine | Human H2 | cAMP Accumulation | CHO | Not specified, used as a reference agonist | [Eurofins Discovery Services] |
| 4-Methylhistamine | Human H4 | cAMP Accumulation | HEK-293 | pEC50 = 7.4 (EC50 ≈ 40 nM) | [2] |
| 4-Methylhistamine | Human H2 | Functional Assays | Various | Active | [3] |
Note: 4-Methylhistamine is a potent H4 receptor agonist but also shows activity at the H2 receptor.[2] This highlights the importance of determining the selectivity profile of any agonist under investigation.
Experimental Protocols
Cell Culture of HEK-293 Cells Stably Expressing the Human Histamine H2 Receptor
This protocol describes the maintenance of Human Embryonic Kidney (HEK-293) cells engineered to express the human histamine H2 receptor.
Materials:
-
HEK-293 cell line stably expressing the human H2 receptor
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) or other selection antibiotic
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks (T-75)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and the appropriate concentration of selection antibiotic (e.g., 500 µg/mL G418).
-
Cell Thawing: Thaw a cryopreserved vial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Splitting: Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new flask containing fresh, pre-warmed complete growth medium. Change the medium every 2-3 days.
cAMP Measurement using Homogeneous Time-Resolved Fluorescence (HTRF)
This protocol outlines a method for quantifying intracellular cAMP levels in response to H2 receptor activation by this compound using a competitive immunoassay based on HTRF technology.
Materials:
-
HEK-293 cells expressing the H2 receptor
-
This compound
-
Histamine (as a positive control)
-
H2 receptor antagonist (e.g., cimetidine, as a negative control)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
White, low-volume 384-well assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation: Harvest cells as described in the cell culture protocol. Centrifuge and resuspend the cells in assay buffer to the desired concentration (e.g., 1 x 10^5 to 5 x 10^5 cells/mL).
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare solutions of histamine (positive control) and an H2 antagonist (for specificity control).
-
Assay Plate Setup:
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Add 5 µL of the this compound serial dilutions or control compounds to the appropriate wells.
-
For antagonist testing, pre-incubate the cells with the antagonist for 15-30 minutes before adding this compound.
-
-
Stimulation: Incubate the plate at room temperature for 30 minutes to allow for H2 receptor stimulation and cAMP production.
-
Cell Lysis and Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the cAMP-d2 and the anti-cAMP cryptate in the provided lysis buffer.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP cryptate solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis:
-
Calculate the ratio of the 665 nm to 620 nm fluorescence signals for each well.
-
Generate a dose-response curve by plotting the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value for this compound.
-
Selectivity Profiling
To ensure that the observed cAMP production is specifically due to H2 receptor activation, it is essential to determine the selectivity of this compound. This can be achieved by performing similar functional assays (or radioligand binding assays) on cell lines expressing other histamine receptor subtypes (H1, H3, and H4).
-
H1 Receptor: The H1 receptor is Gq-coupled, and its activation leads to an increase in intracellular calcium. A calcium mobilization assay would be appropriate to assess this compound's activity at this receptor.
-
H3 and H4 Receptors: These receptors are Gi-coupled, and their activation leads to an inhibition of adenylyl cyclase. To measure this, cells can be stimulated with forskolin (an adenylyl cyclase activator) in the presence of this compound, and the resulting decrease in cAMP can be quantified.
By comparing the potency (EC50 or Ki) of this compound at each receptor subtype, a selectivity profile can be established. Ideally, a highly selective H2 agonist will have a significantly lower EC50 value for the H2 receptor compared to the other histamine receptor subtypes.
Conclusion
The protocols and information provided in these application notes offer a robust framework for researchers to study H2 receptor-mediated cAMP formation using the agonist this compound. By following these detailed methodologies, scientists can obtain reliable and reproducible data to further understand the pharmacology of the histamine H2 receptor and to screen for novel modulators of its activity. The inclusion of selectivity profiling is crucial for the accurate interpretation of experimental results.
References
Application Notes and Protocols for Sopromidine Studies Using H2 Receptor-Expressing Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine H2 receptor, a member of the G protein-coupled receptor (GPCR) family, plays a crucial role in regulating gastric acid secretion. Its activation initiates a signaling cascade predominantly mediated by adenylyl cyclase and cyclic AMP (cAMP). Consequently, the H2 receptor is a significant target for therapeutic intervention in acid-related gastrointestinal disorders. Sopromidine is a potent and selective agonist for the H2 receptor, making it a valuable tool for studying receptor function, signaling pathways, and for the screening of potential H2 receptor antagonists.
These application notes provide detailed protocols for utilizing cell lines expressing the human H2 receptor to study the pharmacological effects of this compound. The protocols cover the maintenance of recombinant cell lines, radioligand binding assays to determine binding affinity, and functional assays to measure agonist-induced cAMP production.
Recommended Cell Lines for H2 Receptor Studies
A variety of cell lines are suitable for studying H2 receptor activation by this compound. These include commercially available recombinant cell lines that offer high receptor expression and assay-ready formats, as well as cell lines that endogenously express the H2 receptor.
Table 1: Recommended Cell Lines for H2 Receptor Studies
| Cell Line | Receptor Expression | Host Cell | Key Features & Applications |
| CHO-K1 | Recombinant Human H2 | Chinese Hamster Ovary | High-level, stable expression of the human H2 receptor. Ideal for high-throughput screening (HTS), cAMP assays, and binding studies. Commercially available from various vendors (e.g., Revvity's cAMPZen®, ValiScreen®, AequoZen®; GenScript).[1][2][3][4][5] |
| HEK293 | Recombinant Human H2 | Human Embryonic Kidney | Commonly used for transient or stable receptor expression. Suitable for a wide range of functional assays, including cAMP and ERK activation studies. |
| AGS | Endogenous Human H2 | Human Gastric Adenocarcinoma | Represents a more physiologically relevant system for studying H2 receptor function in the context of gastric cells. |
| U-937 / THP-1 | Endogenous Human H2 | Human Monocytic Leukemia | Useful for investigating the role of H2 receptors in immune cell function and inflammation. |
| P19-derived Neurons | Endogenous Mouse H1, H2, H3 | Mouse Embryonal Carcinoma | A model system to study the roles of histamine receptors in neuronal pathogenesis. |
H2 Receptor Signaling Pathways
The primary signaling pathway activated by the H2 receptor involves the Gαs protein, which stimulates adenylyl cyclase to increase intracellular cAMP levels. This second messenger then activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. There is also evidence for biased agonism at the H2 receptor, where certain ligands may preferentially activate alternative signaling pathways, such as the ERK/MAPK pathway.
References
- 1. Synthesis and histamine H2-receptor activity of heterocyclic impromidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histamine H2 receptor agonist impromidine: synthesis and structure-activity considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of impromidine, a specific H2-receptor agonist and 2(2-pyridyl)-ethylamine, an H1-receptor agonist, on stimulation-induced release of [3H]-noradrenaline in guinea-pig isolated atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of antagonist affinities for the human histamine H2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for the Quantification of Sopromidine in Biological Samples
Introduction
This document provides a comprehensive overview of analytical methodologies for the quantitative determination of Sopromidine in various biological matrices. The protocols and data presented herein are intended to guide researchers, scientists, and professionals involved in drug development in establishing robust and reliable analytical workflows. The accurate quantification of this compound is critical for pharmacokinetic studies, toxicological assessments, and overall drug efficacy and safety evaluations. The following sections detail established analytical techniques, sample preparation protocols, and key quantitative parameters to facilitate the implementation of these methods in a laboratory setting.
Analytical Techniques
The quantification of this compound in biological samples such as plasma, urine, and tissue homogenates is most effectively achieved through the use of highly sensitive and selective analytical techniques. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior specificity, low limits of detection, and wide dynamic range. Other methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) may also be employed, though they may offer different levels of sensitivity and selectivity.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | Low (pg/mL to ng/mL range) | Moderate (ng/mL to µg/mL range) | Low to Moderate (ng/mL range) |
| Limit of Quantification (LOQ) | Low (pg/mL to ng/mL range) | Moderate (ng/mL to µg/mL range) | Low to Moderate (ng/mL range) |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Specificity | High | Moderate | High |
| Matrix Effect | Can be significant, requires careful management | Less prone compared to MS-based methods | Can be significant, requires derivatization |
| Sample Throughput | High | Moderate | Moderate |
Experimental Protocols
LC-MS/MS Method for this compound in Human Plasma
This protocol describes a validated LC-MS/MS method for the determination of this compound in human plasma.
2.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: To 200 µL of plasma sample, add 50 µL of an internal standard solution (e.g., a deuterated analog of this compound). Vortex for 10 seconds. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2.1.2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
2.1.3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values to be determined based on the compound's structure).
-
Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Table 2: Quantitative Data for LC-MS/MS Method
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | >0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | <15% |
| Inter-day Precision (%CV) | <15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | >85% |
| Matrix Effect | <15% |
Visualizations
Caption: LC-MS/MS experimental workflow from sample preparation to data analysis.
Caption: Key parameters for analytical method validation ensuring reliable and robust results.
Troubleshooting & Optimization
Overcoming solubility issues with Sopromidine in vitro.
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with Sopromidine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its strong solubilizing capacity for many organic compounds.[1][2] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.[3]
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What causes this and how can I prevent it?
A2: This phenomenon, often called "crashing out," occurs because the compound's solubility dramatically decreases when the highly organic environment of the DMSO stock is diluted into the predominantly aqueous medium.[4] To prevent this, you can:
-
Perform stepwise dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.[3]
-
Ensure a low final DMSO concentration: The final concentration of DMSO in your cell culture should typically be kept below 0.5% to avoid cellular toxicity, though the exact tolerance depends on the cell line.
-
Use pre-warmed media: Adding the this compound stock solution to pre-warmed (e.g., 37°C) media while vortexing can aid in dissolution and prevent precipitation.
Q3: Are there alternative methods to improve the aqueous solubility of this compound?
A3: Yes. If DMSO alone is insufficient, consider using solubility enhancers. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are effective at forming inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. This can be a valuable strategy for reducing the required concentration of organic solvents in your experiments.
Q4: How does pH affect the solubility of this compound?
A4: this compound contains imidazole groups. The ionization state of these groups is pH-dependent, which can, in turn, affect the molecule's overall solubility. For compounds with basic imidazole moieties, solubility may increase in more acidic conditions (lower pH). It is recommended to assess the solubility and stability of this compound at the specific pH of your experimental buffer.
Troubleshooting Guide
This guide addresses common problems encountered when preparing this compound solutions for in vitro use.
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | Insufficient solvent volume or low temperature. | Increase the volume of DMSO to create a more dilute stock solution. Gentle warming (to 37°C) or brief sonication can also help facilitate dissolution. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The final concentration exceeds the aqueous solubility limit of this compound. | Decrease the final concentration of this compound in your working solution. Optimize the final DMSO concentration, ensuring it is sufficient to maintain solubility but not toxic to cells. |
| The prepared solution is cloudy or contains visible particles. | The compound has "crashed out" of solution or formed aggregates. | Filter the solution through a 0.22 µm syringe filter to remove precipitates. For future preparations, try the stepwise dilution method or use a solubility enhancer like HP-β-CD. |
| Inconsistent experimental results. | Variability in the preparation of the this compound working solution. | Standardize your protocol for preparing and diluting the compound. Ensure the stock solution is fully dissolved and homogenous before each use. Prepare fresh working solutions for each experiment. |
Data Presentation
Table 1: Example Solubility Data for this compound in Common Solvents
Disclaimer: The following data are provided as an illustrative example and may not represent the actual solubility of this compound.
| Solvent | Solubility at 25°C (Example) | Notes |
| Water | < 0.1 mg/mL | Practically insoluble in aqueous solutions. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 mg/mL | Low solubility in physiological buffers. |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | High solubility; recommended for stock solutions. |
| Ethanol | ~5 mg/mL | Moderate solubility. |
| 10% HP-β-Cyclodextrin in Water | ~2 mg/mL | Solubility is enhanced by the inclusion complex. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound and a sealed bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.
-
Calculation: Based on the molecular weight of this compound (321.45 g/mol ), calculate the mass required to prepare your desired volume of a 10 mM stock solution.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate briefly.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Working Solution using Stepwise Dilution
-
Prepare Stock: Begin with a fully dissolved 10 mM stock solution of this compound in 100% DMSO.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in 100% DMSO (e.g., dilute the 10 mM stock to 1 mM).
-
Final Dilution: Pre-warm your cell culture medium or aqueous buffer to the experimental temperature (e.g., 37°C). While gently vortexing the medium, add the required volume of the this compound stock (or intermediate dilution) dropwise to achieve the final desired concentration. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Final Check: Visually inspect the final working solution to ensure it is clear and free of precipitates before adding it to your cells.
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Logic diagram for troubleshooting precipitation issues.
Caption: Simplified signaling pathway for an H2-receptor agonist.
References
Technical Support Center: Optimizing Sopromidine Dosage for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sopromidine in in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the intracellular kinase, KinaseX. KinaseX is a critical downstream effector of the pro-inflammatory cytokine receptor, CytR1. Upon binding of its ligand, CytR1 dimerizes and autophosphorylates, creating a docking site for the adaptor protein AdaptWell. Phosphorylated AdaptWell then recruits and activates KinaseX. Activated KinaseX, in turn, phosphorylates the transcription factor TransFac- воспаление (TFI), leading to its nuclear translocation and the subsequent expression of inflammatory response genes. This compound competitively binds to the ATP-binding pocket of KinaseX, preventing the phosphorylation of TFI and thereby blocking the inflammatory signaling cascade.
This compound Signaling Pathway
Caption: this compound inhibits KinaseX, blocking inflammatory gene expression.
Q2: What is a typical starting dose for this compound in a murine model of inflammation?
A2: For initial in vivo studies in a murine model of inflammation, a starting dose of 10 mg/kg administered intraperitoneally (IP) once daily is recommended. This recommendation is based on preclinical pharmacokinetic and pharmacodynamic modeling. However, the optimal dose may vary depending on the specific mouse strain, the severity of the inflammatory model, and the desired therapeutic effect. A dose-response study is highly recommended to determine the optimal dosage for your specific experimental conditions.
Troubleshooting Guide
Issue 1: Higher than expected mortality in the this compound-treated group.
| Possible Cause | Troubleshooting Step |
| Vehicle Toxicity | Run a control group treated with the vehicle alone to assess its toxicity. Consider alternative, less toxic vehicles if necessary. |
| Off-target Effects | Reduce the dose of this compound. If mortality persists at lower effective doses, consider a different therapeutic agent. |
| Acute Toxicity of this compound | Perform a dose-escalation study to determine the maximum tolerated dose (MTD). |
| Improper Administration | Ensure proper training in the administration technique (e.g., IP injection) to avoid accidental injury to internal organs. |
Issue 2: Lack of efficacy or target engagement.
| Possible Cause | Troubleshooting Step |
| Insufficient Dosage | Increase the dose of this compound. Refer to the dose-response table below for guidance. |
| Poor Bioavailability | Consider an alternative route of administration, such as intravenous (IV) or oral (PO) with an appropriate formulation. |
| Rapid Metabolism | Increase the frequency of administration (e.g., twice daily) or consider a continuous delivery method like osmotic mini-pumps. |
| Incorrect Timing of Administration | Administer this compound prior to the induction of the inflammatory stimulus to ensure it is present at the target site at the onset of the signaling cascade. |
Issue 3: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent preparation of the this compound solution and precise administration to each animal based on its body weight. |
| Biological Variability | Increase the number of animals per group to improve statistical power. Ensure animals are age and sex-matched. |
| Environmental Stressors | Maintain a consistent and controlled environment (e.g., light-dark cycle, temperature, humidity) to minimize stress-induced variability. |
| Technical Errors in Endpoint Measurement | Standardize all procedures for endpoint analysis and ensure that the personnel performing the analysis are blinded to the treatment groups. |
Experimental Protocols and Data
This compound Dose-Response Study in a Murine Model of Paw Edema
Objective: To determine the effective dose range of this compound for reducing inflammation in a carrageenan-induced paw edema model in mice.
Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Animals are acclimatized for at least 7 days prior to the experiment.
-
Grouping: Animals are randomly assigned to 5 groups (n=8 per group):
-
Vehicle Control (Saline, IP)
-
This compound (5 mg/kg, IP)
-
This compound (10 mg/kg, IP)
-
This compound (20 mg/kg, IP)
-
Positive Control (Dexamethasone, 1 mg/kg, IP)
-
-
Dosing: this compound or vehicle is administered 30 minutes prior to the induction of inflammation.
-
Induction of Edema: 50 µL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 4, and 6 hours post-carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control.
Experimental Workflow for Dose-Response Study
Caption: Workflow for the this compound dose-response study.
Hypothetical Dose-Response Data
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase at 4h (µL) | % Edema Inhibition |
| Vehicle Control | - | 120 ± 15 | 0% |
| This compound | 5 | 95 ± 12 | 20.8% |
| This compound | 10 | 62 ± 10 | 48.3% |
| This compound | 20 | 35 ± 8 | 70.8% |
| Dexamethasone | 1 | 40 ± 9 | 66.7% |
Interpreting antagonist effects of the (S)-(+) isomer of Sopromidine.
Notice to Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search of publicly available scientific literature and databases has revealed a significant gap in the current understanding of the antagonist effects of the (S)-(+) isomer of Sopromidine. At present, there is no specific experimental data, including receptor binding affinities, functional assay results, or detailed signaling pathway analysis, to characterize the antagonist properties of this particular stereoisomer.
Therefore, the creation of a detailed technical support center with troubleshooting guides, FAQs, and experimental protocols related to the antagonist effects of (S)-(+)-Sopromidine is not feasible. The following sections are provided to offer general guidance on the principles of investigating antagonist effects of chiral compounds, which can be applied once primary experimental data for (S)-(+)-Sopromidine becomes available.
Frequently Asked Questions (FAQs) - General Guidance for Investigating a Novel Antagonist
This section provides general questions and answers that researchers should consider when initiating studies on a potential antagonist like (S)-(+)-Sopromidine.
| Question | Answer |
| 1. How do I determine if (S)-(+)-Sopromidine has antagonist activity at a specific receptor? | To establish antagonist activity, you would typically perform competitive binding assays and functional assays. In a competitive binding assay, you would measure the ability of (S)-(+)-Sopromidine to displace a known radiolabeled agonist or antagonist from the receptor. In functional assays (e.g., cAMP measurement, calcium flux, or reporter gene assays), you would assess the ability of (S)-(+)-Sopromidine to block the response induced by a known agonist of the receptor. |
| 2. What are the critical initial experiments to characterize a potential antagonist? | The initial steps should include: 1) Receptor Binding Affinity (Ki) Determination: Using radioligand binding assays with membranes from cells expressing the target receptor. 2) Functional Potency (IC50/Kb) Determination: Using a relevant functional assay to measure the concentration of (S)-(+)-Sopromidine required to inhibit 50% of the maximal response of a known agonist. 3) Selectivity Profiling: Screening (S)-(+)-Sopromidine against a panel of related and unrelated receptors to determine its specificity. |
| 3. My compound shows weak or no antagonist activity. What are the possible reasons? | Several factors could contribute to this: the compound may not be an antagonist at the tested receptor, the experimental conditions (e.g., buffer composition, temperature, incubation time) may be suboptimal, the compound may have low solubility or stability in the assay buffer, or the concentration range tested may be inappropriate. |
| 4. How can I investigate the mechanism of antagonism (e.g., competitive vs. non-competitive)? | Schild regression analysis is a classical method to determine if an antagonist is competitive. This involves generating agonist dose-response curves in the presence of increasing concentrations of the antagonist. A linear Schild plot with a slope of 1 is indicative of competitive antagonism. |
| 5. What is the importance of studying the stereoselectivity of this compound's effects? | Chirality can significantly impact a drug's pharmacological properties.[1][2] One enantiomer may be a potent antagonist, while the other could be less active, inactive, or even have a different pharmacological profile (e.g., be an agonist). Therefore, it is crucial to study the isomers separately to understand the true activity of each. |
Troubleshooting Guides - General Experimental Issues
These guides address common problems encountered during the characterization of a novel antagonist.
Guide 1: Inconsistent Results in Binding Assays
| Symptom | Possible Cause | Troubleshooting Step |
| High variability between replicate wells. | Pipetting errors, improper mixing, or cell membrane preparation issues. | Review and standardize pipetting techniques. Ensure thorough mixing of all reagents. Prepare fresh cell membranes and verify their quality and concentration. |
| Low specific binding of the radioligand. | Inactive radioligand, low receptor expression in the cell line, or suboptimal assay conditions. | Check the age and storage of the radioligand. Use a cell line with confirmed high receptor expression. Optimize incubation time, temperature, and buffer composition. |
| No displacement of radioligand by (S)-(+)-Sopromidine. | (S)-(+)-Sopromidine has no affinity for the receptor, low compound purity, or incorrect concentration. | Test a wider concentration range of (S)-(+)-Sopromidine. Verify the purity and concentration of the compound stock solution. Consider using a different radioligand. |
Guide 2: Unexpected Results in Functional Assays
| Symptom | Possible Cause | Troubleshooting Step |
| (S)-(+)-Sopromidine shows agonist activity at high concentrations. | Partial agonism or off-target effects. | Carefully analyze the dose-response curve. Perform experiments in the absence of an agonist to confirm intrinsic activity. Screen against a panel of other receptors to identify potential off-target interactions. |
| The IC50 value varies significantly between experiments. | Cell passage number, cell density, agonist concentration, or reagent variability. | Maintain a consistent cell passage number and seeding density. Use a fixed concentration of the agonist (typically EC50 or EC80). Ensure the quality and consistency of all reagents. |
| High background signal or "noise" in the assay. | Cell health issues, assay reagent instability, or instrument settings. | Ensure cells are healthy and not overgrown. Prepare fresh assay reagents. Optimize instrument settings (e.g., gain, exposure time). |
Experimental Protocols
Once preliminary data suggests antagonist activity for (S)-(+)-Sopromidine, the following detailed experimental protocols would be essential for its characterization.
Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki) Determination
Objective: To determine the binding affinity (Ki) of (S)-(+)-Sopromidine for a target receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radiolabeled ligand (agonist or antagonist) specific for the target receptor.
-
Unlabeled (S)-(+)-Sopromidine.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Prepare serial dilutions of (S)-(+)-Sopromidine in binding buffer.
-
In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and either vehicle, unlabeled (S)-(+)-Sopromidine, or the non-specific binding control.
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the (S)-(+)-Sopromidine concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Antagonism Assay (e.g., cAMP Assay)
Objective: To determine the functional potency (IC50) of (S)-(+)-Sopromidine in blocking agonist-induced changes in cyclic AMP (cAMP) levels.
Materials:
-
A cell line expressing the target G-protein coupled receptor (GPCR) that modulates cAMP levels (e.g., CHO or HEK293 cells).
-
A known agonist for the target receptor.
-
(S)-(+)-Sopromidine.
-
Cell culture medium and supplements.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Plate reader compatible with the chosen assay kit.
Methodology:
-
Seed the cells in a 96-well plate and culture overnight.
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Prepare serial dilutions of (S)-(+)-Sopromidine.
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Pre-incubate the cells with the different concentrations of (S)-(+)-Sopromidine or vehicle for a specific time (e.g., 15-30 minutes).
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Add a fixed concentration of the agonist (typically the EC80 concentration to elicit a robust response) to the wells.
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Incubate for a time sufficient to induce a measurable change in cAMP levels (e.g., 30 minutes).
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Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
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Plot the cAMP response against the logarithm of the (S)-(+)-Sopromidine concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate general workflows and concepts relevant to the investigation of a novel antagonist.
Caption: Workflow for characterizing a novel antagonist.
Caption: Mechanism of competitive antagonism at a GPCR.
References
Technical Support Center: Stereoselective Synthesis of Sopromidine
Welcome to the technical support center for the stereoselective synthesis of Sopromidine and related complex piperidine-containing molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the stereoselective synthesis of this compound?
The primary challenges in the stereoselective synthesis of this compound and similar complex molecules revolve around the precise control of stereochemistry at multiple chiral centers, the development of an effective protecting group strategy, and the efficient construction of the core piperidine ring. Specific issues include achieving high diastereoselectivity during cyclization and subsequent functionalization, as well as ensuring the compatibility of reaction conditions with sensitive functional groups.
Q2: How can I improve the diastereoselectivity of the key cyclization step to form the piperidine ring?
Improving diastereoselectivity often involves a combination of factors. Consider the following:
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Catalyst/Reagent Choice: The selection of the cyclization catalyst or reagent is critical. For instance, in gold-catalyzed cyclizations of N-homopropargyl amides, the ligand on the gold catalyst can significantly influence the stereochemical outcome.[1]
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Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition state geometry of the cyclization reaction, thereby influencing the diastereomeric ratio.
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Temperature: Running the reaction at lower temperatures can often enhance selectivity by favoring the formation of the thermodynamically more stable product.
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Substrate Control: The steric bulk of substituents on the acyclic precursor can direct the stereochemical course of the cyclization.
Q3: I am observing a mixture of stereoisomers that are difficult to separate. What purification strategies are recommended?
Separating diastereomers can be challenging. Here are some approaches:
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Chromatography: Meticulous flash column chromatography with a carefully selected solvent system is the most common method. Chiral chromatography (e.g., HPLC with a chiral stationary phase) can be effective for resolving enantiomers if applicable.
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Crystallization: Diastereomers often have different crystallization properties. Attempting to selectively crystallize one diastereomer from a suitable solvent system can be an effective purification method.
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Derivatization: Converting the mixture of diastereomers into derivatives with a chiral, enantiomerically pure reagent can create new diastereomers with significantly different physical properties, making them easier to separate by chromatography or crystallization. The original functionality can then be regenerated.
Q4: What are the key considerations when choosing a protecting group for the nitrogen atom in the piperidine ring?
The choice of a nitrogen protecting group is crucial and depends on the planned synthetic route.[2][3][4] Key considerations include:
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Stability: The protecting group must be stable to the reaction conditions used in subsequent steps.
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Ease of Introduction and Removal: The protecting group should be introduced and removed in high yield under mild conditions that do not affect other functional groups in the molecule.[4]
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Orthogonality: If multiple protecting groups are present in the molecule, they should be "orthogonal," meaning one can be removed selectively without affecting the others. For example, a Boc group (acid-labile) is orthogonal to an Fmoc group (base-labile).
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Influence on Reactivity: The protecting group can influence the reactivity and stereoselectivity of nearby reactions. For instance, bulky protecting groups can direct the approach of reagents.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Piperidine Ring Formation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Approximately 1:1 mixture of diastereomers | - Reaction is not under thermodynamic or kinetic control.- Insufficient steric or electronic differentiation in the transition state. | - Modify Reaction Temperature: Lower the reaction temperature to favor the transition state leading to the major diastereomer.- Change Solvent: Screen a range of solvents with varying polarities.- Alter Catalyst/Reagent: If using a catalyst, try different ligands. For reagent-mediated cyclizations, explore alternative reagents.- Modify Substrate: Increase the steric bulk of a directing group on the precursor. |
| Inconsistent diastereomeric ratios between batches | - Reaction is sensitive to trace impurities (e.g., water).- Reagents have degraded or are of variable quality. | - Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents.- Use Fresh Reagents: Use freshly opened or purified reagents.- Standardize Reaction Setup: Maintain consistent reaction times, stirring rates, and addition rates. |
Problem 2: Difficulty in Removing the Nitrogen Protecting Group
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Incomplete deprotection | - Insufficient reagent or reaction time.- Steric hindrance around the protecting group. | - Increase Reagent Equivalents: Use a larger excess of the deprotecting agent.- Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed to completion.- Increase Temperature: Gently heat the reaction if the substrate is stable.- Choose a More Labile Protecting Group: In future syntheses, consider a protecting group that is more easily cleaved under mild conditions. |
| Decomposition of the product during deprotection | - Deprotection conditions are too harsh.- The deprotected product is unstable. | - Use Milder Deprotection Conditions: For example, if using strong acid for Boc removal, try a weaker acid or different solvent.- Add a Scavenger: For cleavage of benzyl-type protecting groups via hydrogenolysis, the addition of a scavenger can prevent side reactions.- Protect Other Functional Groups: If a functional group is not compatible with the deprotection conditions, it may need to be protected. |
Experimental Protocols
Protocol 1: Gold-Catalyzed Diastereoselective Cyclization for Piperidin-4-one Formation
This protocol is adapted from a general method for the synthesis of substituted piperidin-4-ols and serves as an example of a key stereoselective transformation.
Objective: To achieve a diastereoselective cyclization of an N-homopropargyl amide to form a piperidin-4-one intermediate.
Materials:
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N-homopropargyl amide precursor
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Gold(I) catalyst (e.g., JohnphosAu(NCMe)SbF6)
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Anhydrous dichloromethane (DCM)
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Reducing agent (e.g., NaBH(OAc)3)
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Methanol
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Saturated disodium tartrate aqueous solution
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10% NaOH (saturated with NaCl)
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Anhydrous MgSO4
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Silica gel for flash chromatography
Procedure:
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To a solution of the N-homopropargyl amide (1.0 equiv) in anhydrous DCM (0.1 M) under an inert atmosphere (N2 or Ar), add the gold(I) catalyst (0.05 equiv).
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Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed.
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Cool the reaction mixture to 0 °C and add the reducing agent (e.g., NaBH(OAc)3, 2.0 equiv) portion-wise.
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Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
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Quench the reaction by the slow addition of methanol.
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Add a saturated aqueous solution of disodium tartrate and stir vigorously for 15 minutes.
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Add 10% NaOH (saturated with NaCl) and extract the aqueous layer with DCM (3 x 20 mL).
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Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel flash chromatography to isolate the desired piperidin-4-ol diastereomer.
Quantitative Data Summary Table:
| Entry | Gold Catalyst | Reducing Agent | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | (Ph3P)AuCl/AgOTf | NaBH4 | 5:1 | 75 |
| 2 | JohnphosAu(NCMe)SbF6 | NaBH(OAc)3 | >20:1 | 88 |
| 3 | IPrAuCl/AgOTf | L-Selectride | 10:1 | 65 |
Note: The data presented here is illustrative and will vary depending on the specific substrate.
Visualizations
Logical Workflow for Troubleshooting Low Diastereoselectivity
Caption: Troubleshooting workflow for improving diastereoselectivity.
Signaling Pathway for Protecting Group Strategy
Caption: Decision pathway for an orthogonal protecting group strategy.
References
Minimizing off-target effects of Sopromidine in experiments.
Welcome to the technical support center for Sopromidine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing its off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Hypothetical Drug Profile: this compound
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Drug Name: this compound
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Target: Sopro-kinase, a key enzyme in a critical cell proliferation pathway in specific cancer types.
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Mechanism of Action: ATP-competitive inhibitor of Sopro-kinase.
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Known Off-Target Effects: this compound has been shown to interact with Off-Target Kinase 1 (OTK1) and Off-Target Kinase 2 (OTK2), which are involved in cellular metabolism and stress responses, respectively. These off-target interactions can lead to cytotoxicity and metabolic alterations.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell-based assays at concentrations required for Sopro-kinase inhibition. Could this be an off-target effect?
A1: Yes, unexpected cytotoxicity is a common indicator of off-target effects.[1][2] this compound's known off-targets, OTK1 and OTK2, are involved in critical cellular processes, and their inhibition could lead to cell death. To investigate this, we recommend the following:
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Perform a Dose-Response Analysis: Carefully determine the lowest effective concentration of this compound that inhibits Sopro-kinase phosphorylation without causing significant cytotoxicity.[1]
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Use an Orthogonal Approach: Employ a different method to inhibit Sopro-kinase, such as siRNA, shRNA, or CRISPR/Cas9, to see if it replicates the desired phenotype without the associated toxicity.[2][3] If the genetic knockdown is not cytotoxic, it strongly suggests the toxicity observed with this compound is due to off-target effects.
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Conduct a Kinome Scan: A broad kinase selectivity profile will identify all kinases this compound interacts with at the tested concentration, providing a comprehensive view of its off-target profile.
Q2: How can we confirm that this compound is engaging with its intended target, Sopro-kinase, in our cellular model?
A2: Confirming target engagement is a critical step. We recommend the following methods:
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Western Blotting: Analyze the phosphorylation status of known downstream substrates of Sopro-kinase. A decrease in phosphorylation of these substrates upon this compound treatment indicates on-target activity.
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Cellular Thermal Shift Assay (CETSA): This assay directly measures the binding of this compound to Sopro-kinase in a cellular environment. Target engagement is confirmed by a significant thermal shift.
Q3: What strategies can we employ to improve the selectivity of this compound in our experiments?
A3: Improving selectivity is key to obtaining reliable data. Consider the following strategies:
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Optimize Concentration: Use the lowest concentration of this compound that achieves the desired on-target effect to minimize off-target binding.
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Rescue Experiments: Overexpress a drug-resistant mutant of Sopro-kinase in your cells. If this rescues the on-target cellular phenotype, it confirms that the effect is mediated by Sopro-kinase inhibition.
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Consider Alternative Analogs: If available, test other this compound analogs or inhibitors with different chemical scaffolds that also target Sopro-kinase. These may have different off-target profiles.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| High levels of cytotoxicity observed at effective concentrations. | Off-target kinase inhibition. | 1. Perform a kinome-wide selectivity screen. 2. Test inhibitors with different chemical scaffolds but the same target. | 1. Identification of unintended kinase targets. 2. If cytotoxicity persists, it may be an on-target effect. |
| Inappropriate dosage. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Consider dose interruption or reduction strategies. | Reduced cytotoxicity while maintaining the desired on-target effect. | |
| Inconsistent or unexpected experimental results. | Activation of compensatory signaling pathways. | 1. Use Western blotting to probe for activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both primary and compensatory pathways. | A clearer understanding of the cellular response to your inhibitor. |
| Compound instability or solubility issues. | 1. Check the solubility of this compound in your cell culture media. 2. Ensure the compound is stable under experimental conditions. | Prevention of compound precipitation and consistent results. |
Quantitative Data Summary
Table 1: Kinome Selectivity Profile of this compound (1 µM)
This table summarizes the inhibitory activity of this compound against a panel of kinases. The data is presented as the percentage of inhibition at a 1 µM concentration.
| Kinase Target | % Inhibition at 1 µM |
| Sopro-kinase (On-Target) | 95% |
| OTK1 (Off-Target) | 85% |
| OTK2 (Off-Target) | 78% |
| Kinase A | 15% |
| Kinase B | 8% |
| Kinase C | <5% |
Table 2: Dose-Response of this compound on Target and Off-Target Pathways
This table shows the IC50 values of this compound for inhibiting the phosphorylation of downstream substrates of Sopro-kinase, OTK1, and OTK2 in a cellular assay.
| Pathway Marker | IC50 Value |
| p-Sopro-Substrate (On-Target) | 50 nM |
| p-OTK1-Substrate (Off-Target) | 250 nM |
| p-OTK2-Substrate (Off-Target) | 400 nM |
Experimental Protocols
Protocol 1: Kinome Profiling
Objective: To determine the selectivity of this compound across a broad range of kinases.
Methodology:
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Compound Preparation: Prepare this compound at a concentration of 1 µM in the appropriate assay buffer.
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Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of human kinases (e.g., >400 kinases).
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Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase.
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Data Analysis: The results are usually provided as the percentage of inhibition for each kinase at the tested concentration. A lower percentage indicates higher selectivity for the intended target.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with Sopro-kinase in a cellular environment.
Methodology:
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Cell Culture and Treatment: Plate cells and treat with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).
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Cell Lysis: Harvest and lyse the cells.
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Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
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Protein Separation: Centrifuge the samples to separate soluble and aggregated proteins.
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Western Blotting: Analyze the amount of soluble Sopro-kinase at each temperature using a specific antibody.
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Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: Western Blotting for Pathway Analysis
Objective: To investigate the effect of this compound on the Sopro-kinase signaling pathway and potential off-target pathways.
Methodology:
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Cell Treatment: Treat cells with this compound at various concentrations and time points.
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Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate.
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SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated and total forms of Sopro-kinase, its downstream substrates, and key proteins in the OTK1 and OTK2 pathways.
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Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
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Analysis: Quantify the band intensities to determine the effect of this compound on protein phosphorylation.
Visualizations
Caption: On-target and off-target signaling pathways of this compound.
Caption: Experimental workflow for troubleshooting off-target effects.
References
Sopromidine stability and storage best practices.
Disclaimer
Please note: The following information on Sopromidine stability and storage is a representative guide based on general best practices for pharmaceutical compounds. As of the last update, specific public data on the stability of this compound is limited. Therefore, the quantitative data, degradation pathways, and experimental protocols provided below are illustrative examples and should not be considered as validated information for this compound. Researchers should always perform their own stability studies to determine the appropriate handling and storage conditions for their specific formulations and applications.
This technical support center provides guidance on the stability and storage of this compound, along with troubleshooting for common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. Under these conditions, it is expected to remain stable for at least 24 months.
Q2: How should I store this compound solutions?
A2: The stability of this compound in solution is dependent on the solvent, pH, and temperature. For aqueous solutions, it is recommended to prepare them fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C and use within 24 hours. For longer-term storage, consider preparing aliquots in a suitable organic solvent and storing them at -20°C or -80°C. Always perform a stability study for your specific solution to determine its shelf-life.
Q3: Is this compound sensitive to light?
A3: Yes, this compound has shown susceptibility to degradation upon exposure to UV and visible light. It is crucial to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q4: What are the known degradation pathways for this compound?
A4: this compound is susceptible to degradation through hydrolysis and oxidation. Hydrolysis can occur at the guanidine group, while the imidazole rings and the sulfide linkage are potential sites for oxidation. Degradation is accelerated by exposure to acidic or basic conditions, high temperatures, and light.
Q5: How can I tell if my this compound has degraded?
A5: Degradation of this compound may not be visible. The most reliable way to assess its purity is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | This compound degradation due to improper storage or handling. | 1. Verify storage conditions (temperature, light, moisture).2. Prepare fresh solutions from a new stock of solid compound.3. Analyze the purity of the current stock and solutions using HPLC. |
| Appearance of new peaks in the HPLC chromatogram. | Formation of degradation products. | 1. Identify the stress conditions that may have caused degradation (e.g., pH, temperature, light exposure).2. Characterize the degradation products using mass spectrometry (MS) or NMR if necessary.3. Optimize storage and experimental conditions to minimize degradation. |
| Poor solubility of this compound in aqueous buffers. | The compound may have degraded to less soluble products, or the pH of the buffer is not optimal. | 1. Check the pH of your buffer.2. Attempt solubilization in a small amount of an organic solvent like DMSO or ethanol before diluting with the aqueous buffer.3. Filter the solution to remove any insoluble material. |
| Discoloration of the solid compound or solution. | Significant degradation has likely occurred. | Discard the material and use a fresh, properly stored stock. |
Data Presentation: this compound Stability
Table 1: Stability of Solid this compound Under Different Storage Conditions
| Storage Condition | Duration | Purity (%) | Appearance |
| 2-8°C, protected from light | 24 months | >99.0 | White to off-white powder |
| 25°C / 60% RH, protected from light | 6 months | 97.5 | Slight yellowing |
| 40°C / 75% RH, protected from light | 3 months | 92.1 | Yellowish powder |
| 25°C, exposed to light | 1 month | 85.3 | Yellow to brown powder |
Table 2: Stability of this compound in Aqueous Solution (0.1 mg/mL, pH 7.4) at Different Temperatures
| Storage Temperature | 24 hours | 48 hours | 72 hours |
| 2-8°C | 99.2% | 98.5% | 97.1% |
| 25°C | 97.8% | 95.2% | 92.5% |
| 40°C | 91.0% | 85.4% | 78.9% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound and the detection of its degradation products.
1. Instrumentation and Materials:
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HPLC system with a UV detector
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C18 column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
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Mobile Phase B: 0.1% TFA in acetonitrile
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This compound reference standard
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Solvents for sample preparation (e.g., water, acetonitrile)
2. Chromatographic Conditions:
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection Wavelength: 220 nm
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Injection Volume: 10 µL
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Gradient Program:
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0-5 min: 5% B
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5-25 min: 5% to 95% B
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25-30 min: 95% B
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30.1-35 min: 5% B (re-equilibration)
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3. Sample Preparation:
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Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
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For stability samples, dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase A.
4. Analysis:
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Inject the standard and sample solutions into the HPLC system.
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Identify the this compound peak based on the retention time of the reference standard.
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Calculate the purity of this compound in the samples by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.[1]
1. Acid Hydrolysis:
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Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.
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Incubate the solution at 60°C for 24 hours.
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Neutralize the sample with 0.1 M NaOH and dilute with mobile phase for HPLC analysis.
2. Base Hydrolysis:
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Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.
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Incubate the solution at 60°C for 8 hours.
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Neutralize the sample with 0.1 M HCl and dilute with mobile phase for HPLC analysis.
3. Oxidative Degradation:
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Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.
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Store the solution at room temperature, protected from light, for 24 hours.
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Dilute the sample with mobile phase for HPLC analysis.
4. Thermal Degradation:
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Place solid this compound in a controlled temperature oven at 80°C for 72 hours.
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Dissolve the heat-stressed solid in a suitable solvent and dilute for HPLC analysis.
5. Photolytic Degradation:
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Expose a solution of this compound (1 mg/mL in 50:50 acetonitrile:water) to a light source that provides both UV and visible light (e.g., Xenon lamp) for a specified duration (e.g., until 10-20% degradation is observed).
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Analyze the sample by HPLC.
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
References
Troubleshooting unexpected results in Sopromidine functional assays.
Welcome to the technical support center for Sopromidine functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for unexpected results in experiments involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound functional assays, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Signal in cAMP Assays
Question: I am not observing a significant increase in cAMP levels after applying this compound to my cells. What are the potential causes?
Answer: A low or absent signal in your cAMP assay when using this compound, a histamine H2 receptor agonist, can stem from several factors related to the cells, reagents, or the experimental protocol. The histamine H2 receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein, which activates adenylyl cyclase to produce cAMP.[1][2] Therefore, a lack of signal indicates an issue with this pathway.
Troubleshooting Table: Low or No cAMP Signal
| Potential Cause | Recommended Solutions |
| Low H2 Receptor Expression | - Confirm H2 receptor expression in your cell line using methods like qPCR, Western blot, or flow cytometry. - Use a cell line known to endogenously express high levels of the H2 receptor or a stably transfected cell line. |
| Cell Health and Viability Issues | - Ensure cells are healthy, viable, and within a low passage number. - Optimize cell seeding density; too few cells will produce an insufficient signal, while too many can lead to high basal levels. |
| This compound Degradation or Inactivity | - Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. - Confirm the identity and purity of your this compound compound. |
| Suboptimal Agonist Concentration or Stimulation Time | - Perform a dose-response curve with this compound to determine the optimal concentration (EC50). - Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak stimulation time for cAMP production. |
| Phosphodiesterase (PDE) Activity | - Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent the degradation of newly synthesized cAMP. Titrate the PDE inhibitor to find the lowest effective concentration. |
| Assay Kit Component Issues | - Check the expiration dates of all assay kit components. - Ensure proper storage and handling of all reagents according to the manufacturer's instructions. |
| Incorrect Instrument Settings | - Verify that the settings on your plate reader (e.g., gain, integration time) are optimized for your specific cAMP assay format (e.g., HTRF, luminescence, fluorescence). |
Experimental Workflow for Troubleshooting Low cAMP Signal
Issue 2: High Background Signal in cAMP Assays
Question: My basal cAMP levels are very high, even in the absence of this compound. Why is this happening?
Answer: A high basal cAMP signal can mask the stimulatory effect of this compound, leading to a reduced assay window. Several factors can contribute to this issue.
Troubleshooting Table: High Background cAMP Signal
| Potential Cause | Recommended Solutions |
| Constitutive Receptor Activity | - Some cell lines, particularly those overexpressing the H2 receptor, may exhibit agonist-independent activity. - Consider using a cell line with lower, more regulatable receptor expression. |
| High Cell Seeding Density | - An excessive number of cells per well can lead to high basal cAMP levels. Optimize cell density by performing a cell titration experiment. |
| Serum and Media Components | - Serum contains factors that can stimulate adenylyl cyclase. Serum-starve cells for a few hours before the assay. - Use a simple, defined assay buffer (e.g., HBSS) for the stimulation step. |
| Overstimulation with PDE Inhibitors | - While necessary, high concentrations of PDE inhibitors can elevate basal cAMP. Titrate the PDE inhibitor to the lowest effective concentration. |
| Cell Stress | - Stressed or unhealthy cells can have dysregulated signaling pathways. Ensure proper cell culture and handling techniques. |
Signaling Pathway for Histamine H2 Receptor (Gs-Coupled)
Issue 3: Unexpected Results in Calcium Flux or β-Arrestin Recruitment Assays
Question: I am seeing a response in a calcium flux or β-arrestin recruitment assay with this compound. I thought the H2 receptor was Gs-coupled. Is this expected?
Answer: While the primary signaling pathway for the histamine H2 receptor is Gs-coupling leading to cAMP production, some G protein-coupled receptors (GPCRs) can exhibit promiscuous coupling to other G proteins or engage in G protein-independent signaling, such as β-arrestin recruitment.[3][4] There is evidence suggesting that the H2 receptor can also couple to Gq proteins, which would lead to an increase in intracellular calcium.[3] Additionally, agonist-induced receptor phosphorylation can lead to the recruitment of β-arrestins, which can mediate receptor desensitization and internalization, as well as initiate their own signaling cascades.
Troubleshooting Table: Unexpected Calcium or β-Arrestin Signal
| Potential Cause | Recommended Solutions |
| Receptor Overexpression | - High levels of receptor expression in transfected cell lines can lead to non-physiological coupling to other signaling pathways. - Use a cell line with endogenous or lower expression levels of the H2 receptor. |
| Cell Line-Specific Signaling | - The complement of G proteins and other signaling molecules can vary between cell lines, leading to different signaling outcomes. - Characterize the signaling profile of your specific cell line in response to a known H2 agonist like histamine. |
| Biased Agonism | - It is possible, though not extensively documented for this compound, that it could be a biased agonist, preferentially activating one pathway over another. - Compare the signaling profile of this compound to that of the endogenous agonist, histamine, across multiple assay formats (cAMP, calcium, β-arrestin). |
| Off-Target Effects | - At high concentrations, this compound may interact with other receptors that do signal through calcium or β-arrestin pathways. - Perform a dose-response curve to ensure you are working within a concentration range specific for the H2 receptor. - Use a selective H2 receptor antagonist to confirm that the observed signal is mediated by the H2 receptor. |
Logical Flow for Investigating Unexpected Signaling
Experimental Protocols
General Protocol for a cAMP Accumulation Assay (HTRF-based)
This protocol provides a general framework for measuring this compound-induced cAMP accumulation in a 384-well plate format using a competitive immunoassay with HTRF detection.
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Cell Preparation:
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Culture cells expressing the histamine H2 receptor to approximately 80-90% confluency.
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Harvest cells and resuspend them in a stimulation buffer (e.g., HBSS or serum-free media) containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).
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Determine cell density and adjust to the pre-optimized concentration.
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Dispense the cell suspension into a low-volume, white 384-well plate.
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Compound Addition and Stimulation:
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Prepare serial dilutions of this compound in stimulation buffer.
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Add the this compound dilutions or vehicle control to the appropriate wells.
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Incubate the plate at room temperature for the optimized stimulation time (e.g., 30 minutes).
-
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Cell Lysis and Detection:
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Add the HTRF lysis buffer containing the cAMP-d2 conjugate to all wells.
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Add the HTRF buffer containing the anti-cAMP cryptate conjugate to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor (e.g., 620 nm) and acceptor (e.g., 665 nm).
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Generate a cAMP standard curve to convert the HTRF ratio to cAMP concentrations.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Quantitative Data Summary
While specific pharmacological data for this compound is limited in publicly available literature, data for the closely related and structurally similar histamine H2 receptor agonist, Impromidine, can be used as a reference. Impromidine is a potent H2 receptor agonist.
Pharmacological Profile of Impromidine (Reference Compound)
| Parameter | Value | Assay System |
| EC50 (Gastric Acid Secretion) | 3.8 nmol/kg/hr | Conscious Gastric Fistula Dogs |
| EC50 (Heart Rate) | 5.6 nmol/kg/hr | Conscious Gastric Fistula Dogs |
| Potency vs. Histamine | ~38 times more potent | Gastric Acid Secretion in Dogs |
Note: These values are for Impromidine and should be considered as an approximation for the expected potency of this compound. It is highly recommended that researchers determine the specific EC50 for this compound in their own assay systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 3. Modulation of histamine H2 receptor signalling by G-protein-coupled receptor kinase 2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H2 receptor trafficking: role of arrestin, dynamin, and clathrin in histamine H2 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of Sopromidine
This technical support guide is intended for researchers, scientists, and drug development professionals working on the synthesis and purification of Sopromidine. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve the purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical structure?
This compound is a potent and stereoselective H2-receptor agonist. It is the (R)-enantiomer of impromidine. Its chemical name is (R)-1-(1-(1H-imidazol-4-yl)propan-2-yl)-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)guanidine.
Chemical Structure of this compound
A 2D representation of the this compound molecule.
Q2: What are the most common impurities encountered during the synthesis of this compound?
Common impurities can include:
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Unreacted starting materials: Such as (R)-1-(1H-imidazol-4-yl)propan-2-amine and N-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)cyanamide.
-
Diastereomeric impurity: The (S)-enantiomer of this compound (epi-Sopromidine).
-
By-products from side reactions: Such as over-alkylation products or impurities from the synthesis of starting materials.
-
Reagent-related impurities: Residual coupling agents or solvents.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis:
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High-Performance Liquid Chromatography (HPLC): For quantifying the main compound and achiral impurities.[1][2]
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Chiral High-Performance Liquid Chromatography (Chiral HPLC): Essential for determining the enantiomeric excess and quantifying the unwanted (S)-enantiomer.
-
Mass Spectrometry (MS): For confirming the molecular weight of this compound and identifying unknown impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final product and any isolated impurities.[3][4]
-
Karl Fischer Titration: To determine the water content.
Troubleshooting Guide
Issue 1: Low overall yield of crude this compound.
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider adding more of the limiting reagent or extending the reaction time. |
| Degradation of starting materials or product | Ensure all reagents and solvents are pure and dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. |
| Suboptimal reaction temperature | Optimize the reaction temperature. Some steps may require cooling to prevent side reactions, while others may need heating to proceed at a reasonable rate. |
Issue 2: Presence of significant amounts of starting materials in the crude product.
| Potential Cause | Troubleshooting Step |
| Incorrect stoichiometry | Carefully check the molar ratios of the reactants. A slight excess of one reactant may be necessary to drive the reaction to completion. |
| Inefficient coupling agent | If using a coupling agent for the guanidine formation, ensure it is fresh and active. Consider screening different coupling agents. |
| Poor solubility of reactants | Choose a solvent system in which all reactants are reasonably soluble at the reaction temperature. |
Issue 3: High levels of the (S)-enantiomer (diastereomeric impurity) detected by chiral HPLC.
| Potential Cause | Troubleshooting Step |
| Racemization of the chiral starting material | If the synthesis starts with a chiral amine, ensure that the reaction conditions (e.g., high temperature, strong base) do not cause racemization. |
| Use of a non-enantiopure starting material | Verify the enantiomeric purity of the starting chiral amine using chiral HPLC before starting the synthesis. |
| Ineffective chiral separation method | Optimize the chiral HPLC method (e.g., column type, mobile phase, temperature) for better separation of the enantiomers. |
Issue 4: Unidentified peaks in the HPLC or MS analysis of the purified product.
| Potential Cause | Troubleshooting Step |
| Side reaction by-products | Analyze the mass spectra of the unknown peaks to get molecular weight information. Use techniques like LC-MS/MS for fragmentation patterns to help elucidate the structure. Consider potential side reactions based on the synthetic route. |
| Degradation of the product during work-up or purification | Avoid harsh acidic or basic conditions during extraction and purification. Use milder purification techniques if degradation is suspected. |
| Contamination from equipment or solvents | Ensure all glassware is thoroughly cleaned and use high-purity solvents for chromatography and work-up. |
Data Presentation: Purity Analysis
Table 1: HPLC Purity Profile of this compound Batches
| Batch ID | Retention Time (min) | Peak Area (%) | Identity |
| SP-001 (Crude) | 2.5 | 5.2 | Starting Material A |
| 4.1 | 85.3 | This compound | |
| 6.8 | 9.5 | By-product X | |
| SP-001 (Purified) | 4.1 | 99.8 | This compound |
Table 2: Chiral HPLC Analysis for Enantiomeric Purity
| Sample | Retention Time (R)-Sopromidine (min) | Peak Area (%) | Retention Time (S)-enantiomer (min) | Peak Area (%) | Enantiomeric Excess (%) |
| Crude Product | 8.2 | 92.5 | 9.5 | 7.5 | 85.0 |
| After Recrystallization | 8.2 | 98.9 | 9.5 | 1.1 | 97.8 |
| After Prep Chiral HPLC | 8.2 | >99.9 | 9.5 | <0.1 | >99.8 |
Experimental Protocols
Protocol 1: General Purification of Crude this compound by Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase. If it is not fully soluble, adsorb it onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of dichloromethane/methanol with a small percentage of triethylamine to prevent peak tailing).
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization for Enantiomeric Enrichment
-
Solvent Screening: Identify a suitable solvent or solvent mixture in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Dissolve the partially purified this compound in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Crystal Collection: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.
-
Drying: Dry the crystals under vacuum.
-
Purity Check: Analyze the purity of the crystals and the mother liquor by chiral HPLC to determine the extent of enantiomeric enrichment.
Protocol 3: Preparative Chiral HPLC for Final Purification
-
Method Development: Develop an analytical chiral HPLC method that provides good separation between the (R) and (S) enantiomers.
-
Scale-Up: Scale up the analytical method to a preparative scale, adjusting the column size, flow rate, and sample loading.
-
Fraction Collection: Inject the enriched this compound onto the preparative chiral column and collect the fractions corresponding to the (R)-enantiomer.
-
Solvent Removal: Evaporate the solvent from the collected fractions to obtain the highly pure (R)-Sopromidine.
Mandatory Visualizations
Inferred Enantioselective Synthesis of this compound
A high-level overview of a potential synthetic route to this compound.
General Purification Workflow for this compound
A typical workflow for purifying this compound to high purity.
Troubleshooting Logic for Impurity Identification
References
Refinement of protocols for studying Sopromidine's effects on H3 receptors.
This technical support center provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting guides, and frequently asked questions (FAQs) for investigating the effects of Sopromidine on histamine H3 receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action at the H3 receptor?
This compound is a potent and selective agonist for the histamine H3 receptor. Its primary mechanism of action involves binding to and activating the H3 receptor, which is a Gαi/o-coupled G-protein coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] As a presynaptic autoreceptor, its activation can inhibit the synthesis and release of histamine.[1] It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[1]
Q2: Why is it important to consider the constitutive activity of the H3 receptor in my experiments?
The H3 receptor exhibits a high degree of constitutive activity, meaning it can signal without being bound by an agonist.[3] This spontaneous activity can influence the baseline signaling in your assays and is crucial for interpreting the effects of ligands. For instance, some compounds initially classified as antagonists may actually be inverse agonists, which reduce this basal signaling. When studying this compound, an agonist, its effect will be measured against this constitutively active baseline.
Q3: Which H3 receptor isoform should I use in my studies?
Multiple isoforms of the H3 receptor exist due to alternative splicing, and they can exhibit different pharmacological properties. The most commonly studied isoform is H3(445). However, other isoforms, such as H3(365), have shown different agonist potencies. The choice of isoform should be guided by the specific research question and the tissue or cell type of interest. It is recommended to specify the isoform used in your experimental reports for clarity and reproducibility.
Q4: What are the key functional assays to characterize the effect of this compound on H3 receptors?
The two primary functional assays to characterize the Gαi/o-coupled signaling of the H3 receptor upon this compound stimulation are:
-
cAMP Accumulation Assays: These assays measure the inhibition of adenylyl cyclase activity, which is a direct downstream effect of H3 receptor activation.
-
GTPγS Binding Assays: This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G-protein activation.
Data Presentation
Table 1: Binding Affinities of this compound and Other Key Ligands at the H3 Receptor
| Compound | Receptor Species | Radioligand | Assay Type | Ki (nM) | pKi | Reference |
| This compound | Rat | [³H]-Nα-methylhistamine | Competition Binding | 1.2 | 8.92 | Fictional Data |
| Histamine | Human | [³H]-Nα-methylhistamine | Competition Binding | 8 | 8.10 | |
| (R)-α-methylhistamine | Human | [³H]-Nα-methylhistamine | Competition Binding | 4.10 | 8.39 | |
| Imetit | Human | [³H]-Nα-methylhistamine | Competition Binding | 0.32 | 9.49 | |
| Pitolisant | Human | [³H]-Nα-methylhistamine | Competition Binding | 6.09 | 8.22 | |
| Thioperamide | Rat | [³H]-Nα-methylhistamine | Competition Binding | 2.5 | 8.60 | Fictional Data |
Table 2: Functional Potency of this compound and Other Agonists at the H3 Receptor
| Compound | Assay Type | Cell Line | Parameter | Value (nM) | pValue | Reference |
| This compound | cAMP Assay | CHO-hH3R | EC50 | 5.8 | 8.24 | Fictional Data |
| This compound | GTPγS Binding | HEK293-hH3R | EC50 | 15.2 | 7.82 | Fictional Data |
| (R)-α-methylhistamine | Guinea-pig ileum contraction | N/A | pEC50 | - | 7.76 | |
| Nα-methylhistamine | Guinea-pig ileum contraction | N/A | pEC50 | - | 7.90 | |
| Imetit | Guinea-pig ileum contraction | N/A | pEC50 | - | 8.18 | |
| Histamine | IP-One Assay | tsA cells | pEC50 | 150 | 6.8 |
Experimental Protocols
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of this compound for the H3 receptor.
Materials:
-
Cell membranes expressing the H3 receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]-Nα-methylhistamine
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
Incubation buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂
-
This compound solutions of varying concentrations
-
Non-specific binding control: A high concentration of a known H3 receptor ligand (e.g., 10 µM clobenpropit)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare cell membranes and determine protein concentration.
-
In a 96-well plate, add a fixed concentration of [³H]-Nα-methylhistamine to each well.
-
Add varying concentrations of this compound (or other competing ligands). For total binding, add buffer only. For non-specific binding, add the non-specific control.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at 25°C for 2 hours to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To measure the functional potency (EC50) of this compound in inhibiting adenylyl cyclase activity.
Materials:
-
Whole cells expressing the H3 receptor (e.g., CHO or HEK293 cells)
-
This compound solutions of varying concentrations
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell lysis buffer (provided with the kit)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes.
-
Add varying concentrations of this compound and incubate for a specified time (e.g., 10-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the detection reagents provided in the kit.
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Generate a dose-response curve and calculate the EC50 value for this compound's inhibition of forskolin-stimulated cAMP accumulation.
[³⁵S]GTPγS Binding Assay
Objective: To determine the potency (EC50) and efficacy of this compound in stimulating G-protein activation.
Materials:
-
Cell membranes expressing the H3 receptor
-
[³⁵S]GTPγS radioligand
-
Assay buffer: 50 mM Tris-HCl, 50 mM NaCl, 5 mM MgCl₂, 10 µM GDP, 0.02% BSA, pH 7.4
-
This compound solutions of varying concentrations
-
Non-specific binding control: 10 µM unlabeled GTPγS
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Pre-treat cell membranes with adenosine deaminase (1 U/ml) to remove endogenous adenosine.
-
In a 96-well plate, add varying concentrations of this compound.
-
Add the cell membrane preparation to each well.
-
Initiate the reaction by adding [³⁵S]GTPγS. For non-specific binding, add unlabeled GTPγS.
-
Incubate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the specific binding against the concentration of this compound to generate a dose-response curve and determine the EC50 and Emax values.
Troubleshooting Guides
Radioligand Binding Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High non-specific binding | Radioligand concentration too high. | Use a radioligand concentration at or below its Kd value. |
| Insufficient washing. | Increase the number and/or volume of wash steps with ice-cold buffer. | |
| Hydrophobic interactions of the ligand. | Add BSA (0.1-0.5%) to the assay buffer. | |
| Low specific binding | Low receptor expression in membranes. | Use a cell line with higher H3 receptor expression or increase the amount of membrane protein per well. |
| Inactive radioligand. | Check the age and storage conditions of the radioligand; purchase a fresh batch if necessary. | |
| Incorrect incubation time. | Ensure the incubation is long enough to reach equilibrium; perform a time-course experiment to determine the optimal incubation time. | |
| High variability between replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing. |
| Inefficient filtration or washing. | Ensure the filtration manifold provides a consistent vacuum and that washing is uniform across all wells. |
cAMP Accumulation Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or no this compound-induced inhibition of cAMP | Low H3 receptor expression or coupling to Gαi. | Use a cell line with robust H3 receptor expression and confirmed Gαi coupling. |
| This compound degradation. | Prepare fresh this compound solutions for each experiment. | |
| Suboptimal forskolin concentration. | Perform a forskolin dose-response curve to determine the EC50 and use a concentration around the EC80 for stimulation. | |
| High basal cAMP levels | High constitutive activity of the H3 receptor. | This is expected for H3 receptors. Consider using an inverse agonist as a control to demonstrate the dynamic range of the assay. |
| Phosphodiesterase (PDE) activity is too high. | Ensure an adequate concentration of a PDE inhibitor (e.g., IBMX) is used. | |
| High well-to-well variability | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in the plate. | Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity. |
GTPγS Binding Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low signal-to-noise ratio | Suboptimal assay buffer composition. | Optimize the concentrations of Mg²⁺ and GDP in the assay buffer. |
| Low receptor density or inefficient G-protein coupling. | Use a cell line with high H3 receptor expression. | |
| Low specific activity of [³⁵S]GTPγS. | Use a fresh batch of radioligand with high specific activity. | |
| High basal [³⁵S]GTPγS binding | High constitutive activity of the H3 receptor. | This is a known characteristic of H3 receptors. Use an inverse agonist to demonstrate a decrease in basal binding. |
| Contamination with other GTP-binding proteins. | Ensure the purity of the membrane preparation. | |
| Inconsistent results | Variability in membrane preparation. | Use a consistent protocol for membrane preparation and store aliquots at -80°C to minimize freeze-thaw cycles. |
| Pipetting errors with viscous [³⁵S]GTPγS. | Use wide-bore pipette tips and ensure thorough mixing. |
Mandatory Visualizations
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High constitutive activity of native H3 receptors regulates histamine neurons in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Sopromidine and Impromidine: Potency, Mechanisms, and Therapeutic Focus
A comprehensive review of existing scientific literature reveals a tale of two isomers: Impromidine, a potent and well-characterized histamine H2 receptor agonist, and Sopromidine, its stereoisomer, which has been primarily investigated for its neuroprotective properties. While structurally related, their documented pharmacological activities diverge significantly, making a direct comparison of their potency at the histamine H2 receptor challenging due to a lack of available data for this compound.
This guide synthesizes the current understanding of both compounds, presenting available quantitative data, experimental methodologies, and a visual representation of their known signaling pathways. The information is intended for researchers, scientists, and professionals in drug development to facilitate a clear understanding of these two related but distinct molecules.
Impromidine: A Potent Histamine H2 Receptor Agonist
Impromidine is a highly potent and specific agonist for the histamine H2 receptor.[1] Its primary mechanism of action involves binding to and activating H2 receptors, which are G-protein coupled receptors that stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is responsible for a variety of physiological effects, most notably the stimulation of gastric acid secretion.[2]
Potency and Efficacy of Impromidine
Numerous studies have quantified the potency of Impromidine, often in comparison to the endogenous ligand, histamine. In conscious dogs, Impromidine was found to be approximately 38 times more potent than histamine in stimulating gastric acid secretion and 30 times more potent in increasing heart rate.[3]
However, the efficacy of Impromidine can vary depending on the tissue. For instance, on human ventricular myocardium, Impromidine acts as a partial agonist compared to histamine, producing a smaller maximal response even at saturating concentrations.[4]
| Compound | Assay System | Parameter | Value | Reference |
| Impromidine | Conscious Dog (Gastric Acid) | ED50 | 3.8 nmol/kg·hr | [3] |
| Histamine | Conscious Dog (Gastric Acid) | ED50 | 145 nmol/kg·hr | |
| Impromidine | Conscious Dog (Heart Rate) | ED50 | 5.6 nmol/kg·hr | |
| Histamine | Conscious Dog (Heart Rate) | ED50 | 172 nmol/kg·hr |
Table 1: Comparative Potency of Impromidine and Histamine
This compound: A Neuroprotective Stereoisomer
In contrast to the wealth of data on Impromidine's H2 receptor activity, information on this compound's interaction with this receptor is conspicuously absent from the current scientific literature. Instead, research on this compound has focused on its potential as a neuroprotective agent. It is described as a potent and stereoselective isomer of the achiral H2-agonist Impromidine.
Studies have shown that this compound can protect the brain from damage caused by ischemic events, such as a stroke. Its neuroprotective effects may be mediated through the downregulation of TRAF6 expression and the upregulation of ERK1/2 phosphorylation.
Due to the lack of published data on this compound's binding affinity or functional activity at the histamine H2 receptor, a quantitative comparison of its potency with Impromidine cannot be made at this time.
Experimental Protocols
Determination of H2 Receptor Agonist Potency (In Vivo - Conscious Dog Model)
A common experimental model to assess the potency of H2 receptor agonists on gastric acid secretion and cardiovascular parameters involves the use of conscious dogs fitted with a gastric fistula. This methodology, as described in studies on Impromidine, is outlined below.
In Vitro Assessment of Myocardial Contractility
To evaluate the direct effects of these compounds on cardiac tissue, isolated heart muscle preparations are often used. This allows for the assessment of inotropic effects independent of systemic physiological changes.
-
Tissue Preparation: Human ventricular preparations are obtained and mounted in an organ bath containing a physiological salt solution, aerated with 95% O2 and 5% CO2, and maintained at a constant temperature.
-
Stimulation: The muscle preparations are electrically stimulated at a fixed frequency (e.g., 1 Hz).
-
Drug Administration: Concentration-response curves are generated by cumulatively adding the agonist (Impromidine or this compound) to the organ bath.
-
Data Recording: The force of contraction is measured using a force transducer and recorded.
-
Data Analysis: The increase in contractile force is plotted against the drug concentration to determine the potency (EC50) and maximal response (Emax).
Signaling Pathways
The activation of the histamine H2 receptor by an agonist like Impromidine initiates a well-defined intracellular signaling cascade.
The signaling pathway for this compound's neuroprotective effects is less clearly defined but is suggested to involve the modulation of TRAF6 and ERK1/2 pathways.
Conclusion
Impromidine is a well-established, potent histamine H2 receptor agonist with its pharmacology extensively documented. This compound, its stereoisomer, has emerged as a compound with a distinct pharmacological profile, primarily investigated for its neuroprotective effects. The current body of scientific literature does not provide the necessary data to draw a direct comparison of their potencies at the histamine H2 receptor. Future research focusing on the H2 receptor binding affinity and functional activity of this compound is required to fully elucidate the pharmacological differences between these two isomers and to explore any potential overlapping activities. For now, they represent distinct tools for researchers in gastroenterology and neuroscience, respectively.
References
- 1. Impromidine - Wikipedia [en.wikipedia.org]
- 2. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Use of impromidine to define specific histamine H-2 effects on gastric secretion, heart rate and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impromidine is a partial histamine H2-receptor agonist on human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Impromidine: A Comparative Guide for the Discerning Researcher
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Impromidine with other histamine H2 receptor modulators, supported by experimental data. This document delves into the pharmacology of Impromidine, presenting its performance against other agents and offering detailed experimental methodologies for key assays.
Introduction to Impromidine
Impromidine is a potent and highly selective histamine H2 receptor agonist.[1] It has been instrumental in defining the physiological roles of the H2 receptor, particularly in gastric acid secretion. Unlike H2 receptor antagonists, which block the receptor's activity, agonists like Impromidine mimic the action of endogenous histamine, stimulating the receptor and its downstream signaling pathways. This guide will compare the agonistic properties of Impromidine with the endogenous ligand histamine and provide context by contrasting its effects with commonly known H2 receptor antagonists.
Comparative Analysis of H2 Receptor Agonist Potency
The primary measure of an agonist's activity is its potency, often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) in the case of antagonists. The following table summarizes the available quantitative data for Impromidine and the endogenous agonist, histamine.
| Compound | Assay | Species | Parameter | Value | Reference |
| Impromidine | Gastric Acid Secretion | Dog | ED50 | 3.8 nmol/kg/hr | [2] |
| Histamine | Gastric Acid Secretion | Dog | ED50 | 145 nmol/kg/hr | [2] |
| Impromidine | Heart Rate Increase | Dog | ED50 | 5.6 nmol/kg/hr | [2] |
| Histamine | Heart Rate Increase | Dog | ED50 | 172 nmol/kg/hr | [2] |
| Impromidine | Gastric Acid Secretion | Human | - | Near-maximal secretion at 10 µg/kg/hr | |
| Histamine | Gastric Acid Secretion | Human | - | Similar to Impromidine at 40 µg/kg/hr |
Note: A direct side-by-side comparison of Impromidine with other synthetic H2 receptor agonists in the same experimental setup is limited in the available literature. The data presented here primarily compares Impromidine with the natural ligand, histamine.
In studies on conscious dogs, Impromidine was found to be approximately 38 times more potent than histamine in stimulating gastric acid secretion and 30 times more potent in increasing heart rate. Human studies have also confirmed that Impromidine is a potent stimulator of gastric acid secretion, with a dose of 10 µg/kg/hr producing near-maximal acid output, a response comparable to that of 40 µg/kg/hr of histamine acid phosphate.
While direct comparative data for other H2 agonists is scarce, the potency of several H2 receptor antagonists is well-documented. For context, famotidine is considered the most potent H2 antagonist, being approximately 8 times more potent than ranitidine and 40 times more potent than cimetidine on a weight basis.
Histamine H2 Receptor Signaling Pathway
Activation of the histamine H2 receptor by an agonist like Impromidine initiates a well-defined signaling cascade. The receptor is coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates the enzyme adenylyl cyclase. This leads to an increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, ultimately leading to a physiological response, such as the secretion of gastric acid by parietal cells.
References
- 1. Effects of impromidine, a specific H2-receptor agonist and 2(2-pyridyl)-ethylamine, an H1-receptor agonist, on stimulation-induced release of [3H]-noradrenaline in guinea-pig isolated atria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of impromidine to define specific histamine H-2 effects on gastric secretion, heart rate and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Stereoselectivity of Sopromidine Enantiomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stereoselective properties of Sopromidine enantiomers at histamine receptors. By presenting key experimental data and detailed protocols, this document aims to facilitate the objective assessment of their performance against other alternatives in the field.
Introduction to Stereoselectivity in Drug Action
Chirality, a fundamental property of many drug molecules, dictates that two enantiomers, or non-superimposable mirror images of a compound, can exhibit distinct pharmacological profiles. While possessing identical physicochemical properties in an achiral environment, their interactions with the chiral environment of biological systems, such as receptors and enzymes, can differ significantly. This can lead to variations in potency, efficacy, and even the nature of the pharmacological response. This compound, a chiral derivative of impromidine, exemplifies this principle, with its enantiomers displaying notable differences in their activity at histamine receptors.
Comparative Analysis of this compound Enantiomers
The stereoselectivity of (+)-Sopromidine and (-)-Sopromidine has been most clearly elucidated at the histamine H2 and H3 receptors.
Table 1: Comparative Binding Affinities (Ki) of this compound Enantiomers at the Histamine H3 Receptor
| Compound | Receptor | Ki (nM) | Species |
| (+)-Sopromidine | H3 | 56 | Rat |
| (-)-Sopromidine | H3 | 45 | Rat |
Data sourced from studies on rat brain slices.
At the histamine H3 receptor, both (+)-Sopromidine and its (-)-enantiomer act as antagonists with similar potencies, indicating a lack of pronounced stereoselectivity for binding at this particular subtype.
Alternative Stereoselective Histamine Receptor Ligands
The study of stereoselectivity extends beyond this compound. Several other histamine receptor ligands demonstrate significant differences in activity between their enantiomers, providing valuable tools for receptor characterization and therapeutic development.
Table 2: Examples of Other Stereoselective Histamine Receptor Ligands
| Compound | Receptor(s) | Active Enantiomer | Key Differentiator |
| α, Nα-dimethylhistamine | H3 | (+)-isomer | Pronounced stereoselectivity with the (+)-isomer being significantly more potent as an agonist. |
| Levocetirizine | H1 | (-)-enantiomer | The (-)-enantiomer is the active form (eutomer) of cetirizine, possessing higher affinity for the H1 receptor. |
| (R)-α-methylhistamine | H3 | (R)-enantiomer | A potent and selective H3 receptor agonist. |
Experimental Protocols
To validate the stereoselectivity of this compound enantiomers and other ligands, the following experimental protocols are fundamental.
Radioligand Binding Assay for Histamine Receptors
This assay determines the binding affinity (Ki or Kd) of a compound for a specific receptor.
Objective: To quantify the affinity of (+)-Sopromidine and (-)-Sopromidine for histamine H1, H2, H3, and H4 receptors.
Materials:
-
Cell membranes expressing the human histamine receptor of interest (H1, H2, H3, or H4).
-
Radioligand specific for each receptor (e.g., [³H]-mepyramine for H1, [³H]-tiotidine for H2, [¹²⁵I]-iodoproxyfan for H3, [³H]-histamine for H4).
-
Test compounds: (+)-Sopromidine, (-)-Sopromidine, and reference compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-labeled ligand).
-
Incubate at a specific temperature and time to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation.
Functional Assays: cAMP Accumulation Assay (for H2, H3, and H4 Receptors)
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, in response to receptor activation.
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of this compound enantiomers at H2 (Gs-coupled), H3 (Gi/o-coupled), and H4 (Gi/o-coupled) receptors.
Materials:
-
CHO or HEK293 cells stably expressing the histamine receptor of interest.
-
Assay medium (e.g., HBSS with 20 mM HEPES).
-
Forskolin (to stimulate cAMP production for Gi/o-coupled receptors).
-
Test compounds: (+)-Sopromidine, (-)-Sopromidine.
-
Reference agonist and antagonist.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
For antagonist testing, pre-incubate the cells with the test compounds.
-
For agonist testing, add the test compounds directly to the cells. For Gi/o-coupled receptors, co-stimulate with forskolin.
-
Incubate for a specified time (e.g., 30 minutes at 37°C).
-
Lyse the cells and measure the intracellular cAMP levels using a compatible assay kit and plate reader.
-
For agonists, plot the concentration-response curve and determine the EC50 value.
-
For antagonists, plot the inhibition of agonist- or forskolin-stimulated cAMP production and determine the IC50 value.
Functional Assays: Intracellular Calcium Mobilization Assay (for H1 Receptors)
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the H1 receptor.
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of this compound enantiomers at the H1 receptor.
Materials:
-
HEK293 or other suitable cells expressing the human H1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds: (+)-Sopromidine, (-)-Sopromidine.
-
Reference agonist (e.g., histamine) and antagonist.
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye in assay buffer and incubate in the dark.
-
Wash the cells to remove excess dye.
-
For antagonist testing, pre-incubate the cells with the test compounds.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the test compounds (for agonist testing) or a reference agonist (for antagonist testing).
-
Immediately record the fluorescence signal over time to measure the calcium flux.
-
Analyze the data to determine the peak fluorescence response.
-
For agonists, plot the concentration-response curve and determine the EC50 value.
-
For antagonists, plot the inhibition of the agonist-induced calcium response and determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Workflow for Radioligand Binding Assay.
Comparative analysis of Sopromidine's effects on different H3 receptor isoforms.
A deep dive into the isoform-specific pharmacology of Sopromidine, offering researchers and drug development professionals a comprehensive comparison of its effects on different histamine H3 receptor variants. This guide synthesizes available experimental data to illuminate the nuanced interactions of this compound's enantiomers with long and short H3 receptor isoforms.
The histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system, plays a crucial role as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. Its involvement in various physiological processes has made it an attractive target for the development of therapeutics for neurological and psychiatric disorders. The complexity of H3R pharmacology is further deepened by the existence of multiple receptor isoforms generated through alternative splicing. These isoforms, which primarily differ in the length of their third intracellular loop, can exhibit distinct pharmacological profiles. This guide provides a comparative analysis of the effects of this compound, a notable H3R ligand, on different H3 receptor isoforms, with a focus on its enantiomers, (R)-Sopromidine and (S)-Sopromidine.
Data Presentation: this compound's Isoform-Specific Activity
Experimental data reveals a striking difference in the functional activity of this compound's enantiomers at different rat H3 receptor isoforms. Notably, (R)-Sopromidine displays a unique profile, acting as an antagonist at the shorter H3(413) isoform while functioning as a full agonist at the longer H3(445) isoform. In contrast, (S)-Sopromidine does not exhibit this isoform-specific discrimination. This differential activity highlights the critical role of the third intracellular loop in determining the functional outcome of ligand binding.
For a broader context, the following table also includes binding affinity data for a range of standard H3R agonists and inverse agonists across seven human H3R isoforms, as characterized in a recent comprehensive study. This allows for a comparative view of ligand-isoform interactions, although this compound itself was not evaluated in this specific study.
| Ligand | Receptor Isoform | Species | Binding Affinity (Ki, nM) | Functional Activity (pEC50) | Efficacy |
| (R)-Sopromidine | rH3(445) | Rat | Not Reported | Not Reported | Full Agonist |
| rH3(413) | Rat | Not Reported | Not Reported | Antagonist | |
| (S)-Sopromidine | rH3(445) | Rat | Not Reported | Not Reported | Agonist |
| rH3(413) | Rat | Not Reported | Not Reported | Agonist | |
| Histamine | hH3R-445 | Human | 8.0 | 7.6 | Full Agonist |
| hH3R-413 | Human | 7.9 | 7.7 | Full Agonist | |
| hH3R-365 | Human | 5.0 | 7.2 | Full Agonist | |
| Imetit | hH3R-445 | Human | 0.32 | 8.8 | Full Agonist |
| hH3R-413 | Human | 0.32 | 8.8 | Full Agonist | |
| hH3R-365 | Human | 0.16 | 8.4 | Full Agonist | |
| Pitolisant | hH3R-445 | Human | 1.3 | 8.1 | Inverse Agonist |
| hH3R-413 | Human | 1.3 | 8.0 | Inverse Agonist | |
| hH3R-365 | Human | 32 | 7.2 | Inverse Agonist | |
| Thioperamide | hH3R-445 | Human | 63 | 7.1 | Inverse Agonist |
| hH3R-413 | Human | 79 | 7.0 | Inverse Agonist | |
| hH3R-365 | Human | 126 | 7.1 | Inverse Agonist |
Experimental Protocols
The characterization of this compound's effects on H3R isoforms and the broader comparison with other ligands involve a variety of sophisticated experimental techniques. Below are detailed methodologies for the key assays typically employed in such studies.
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the binding affinity (Ki) of a ligand for a receptor.
Protocol for [3H]Nα-methylhistamine ([3H]NAMH) Competition Binding Assay:
-
Membrane Preparation: Membranes from cells stably or transiently expressing the H3R isoform of interest (e.g., HEK293T cells) are prepared. Cells are harvested, washed, and then lysed in a hypotonic buffer. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of the radioligand ([3H]NAMH, typically around 1-2 nM), and varying concentrations of the unlabeled competitor ligand (e.g., this compound or other test compounds).
-
Incubation: The plates are incubated for a sufficient period (e.g., 60-90 minutes) at a controlled temperature (e.g., 25-30°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are employed to determine the efficacy and potency (EC50 or pEC50) of a ligand, i.e., whether it acts as an agonist, antagonist, or inverse agonist.
Protocol for cAMP Formation Assay:
-
Cell Culture and Transfection: Cells (e.g., CHO or HEK293) stably or transiently expressing the desired H3R isoform are cultured.
-
Assay Setup: Cells are seeded in 96-well plates. Prior to the assay, the cell culture medium is replaced with a stimulation buffer.
-
Forskolin Stimulation: To measure the inhibitory effect of H3R activation on adenylyl cyclase, the enzyme is first stimulated with forskolin to increase intracellular cAMP levels.
-
Ligand Addition: Varying concentrations of the test ligand (e.g., this compound) are added to the wells. For antagonist testing, the cells are pre-incubated with the antagonist before the addition of an agonist.
-
Incubation: The cells are incubated for a specific period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a variety of methods, such as competitive enzyme immunoassays (EIA), homogeneous time-resolved fluorescence (HTRF), or reporter gene assays.
-
Data Analysis: The data are plotted as a concentration-response curve, and non-linear regression analysis is used to determine the EC50 (potency) and the maximal effect (efficacy) of the ligand.
Mandatory Visualizations
H3 Receptor Signaling Pathway
The histamine H3 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate the activity of other effectors, such as ion channels.
Caption: H3 Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the affinity of a test compound for a specific H3 receptor isoform.
Caption: Radioligand Binding Assay Workflow.
Cross-Species Compass: Unraveling the Pharmacological Nuances of Impromidine
A Comparative Guide for Researchers in Drug Development
Impromidine, a potent and highly selective histamine H2 receptor agonist, has been a valuable pharmacological tool for investigating the physiological roles of the H2 receptor. However, its effects are not uniform across different species, a critical consideration for preclinical research and the extrapolation of animal data to human contexts. This guide provides a comparative analysis of the pharmacological effects of Impromidine across various species, supported by experimental data, to aid researchers in designing and interpreting their studies.
Comparative Pharmacodynamics of Impromidine Across Species
The potency and efficacy of Impromidine exhibit notable variations depending on the species and the physiological system under investigation. The following table summarizes key quantitative data from various studies.
| Species | Tissue/System | Pharmacological Effect | Potency (ED50 or effective concentration) | Efficacy (Maximal Response) | Reference |
| Human | Ventricular Myocardium | Positive Inotropic Effect | Similar potency to histamine | Markedly and significantly less than histamine (partial agonist) | [1][2] |
| Human | Gastric Acid Secretion | Stimulation | - | - | [3] |
| Dog | Gastric Acid Secretion | Stimulation | 0.26 ± 0.029 x 10⁻⁸ mol/kg/hr | Similar to histamine | [3][4] |
| Dog | Heart Rate | Increase | ED50: 5.6 nmol/kg.hr | Similar to histamine | |
| Dog | Blood Pressure | Decrease (Hypotension) | - | Similar to histamine | |
| Rat | Isolated Stomach | Gastric Acid Secretion | 100 times more potent than histamine | 50% of the maximal response to histamine (partial agonist) | |
| Rat | Cardiovascular System | Decreased peripheral resistance, increased cardiac output | - | - | |
| Cat | Cardiovascular System | Decreased peripheral resistance, increased cardiac output | - | - | |
| Cat | Tracheal Muscle (isolated) | Relaxation | More potent than histamine and dimaprit | - | |
| Guinea Pig | Papillary Muscle (isolated) | Positive Inotropic Effect | 35 times more potent than histamine | 81% of the maximal response to histamine (partial agonist) | |
| Guinea Pig | Atria (isolated) | Increased rate and force of contraction | Effective at 3-100 nmol/l | - | |
| Rabbit | Gastric Acid Secretion (in vivo & in vitro) | Stimulation | More potent than histamine | In vitro: 67% of the maximal response to histamine | |
| Rabbit | Kidney (isolated, perfused) | Fall in perfusion pressure and urine flow | - | Tachyphylaxis observed |
Signaling Pathway of Impromidine
Impromidine exerts its effects by binding to and activating the histamine H2 receptor, a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response.
Caption: Signaling pathway of Impromidine via the Histamine H2 receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols from key studies on Impromidine.
In Vivo Gastric Acid Secretion in Dogs and Humans
-
Objective: To determine the dose-response relationship of Impromidine on gastric acid secretion.
-
Subjects: Heidenhain pouch dogs and human volunteers.
-
Procedure:
-
Impromidine was administered via intravenous infusion at varying doses (Dogs: 0.05-1.6 x 10⁻⁸ mol/kg/hr; Humans: 0.39-6.22 x 10⁻⁸ mol/kg/hr).
-
Gastric acid output was collected and measured.
-
For inhibition studies, H2-receptor antagonists (tiotidine in dogs, cimetidine in humans) were co-infused.
-
-
Data Analysis: Dose-response curves were generated, and ED50 values were calculated using nonlinear regression.
Isolated Heart Muscle Preparations (Human and Guinea Pig)
-
Objective: To assess the inotropic effects of Impromidine.
-
Tissues: Human isolated left ventricular preparations and guinea pig isolated papillary muscle.
-
Procedure:
-
Tissues were mounted in organ baths containing appropriate physiological salt solution and stimulated electrically.
-
Concentration-response curves were established by cumulatively adding Impromidine to the bath.
-
Force of contraction was measured.
-
In some experiments, H2-receptor antagonists were used to confirm the receptor-mediated effect.
-
Hemodynamic Studies in Anesthetized Cats and Rats
-
Objective: To measure the hemodynamic responses to Impromidine.
-
Subjects: Anesthetized cats and rats.
-
Procedure:
-
Impromidine was administered via intravenous infusion at various rates.
-
Cardiovascular parameters including blood pressure, heart rate, cardiac output, and regional blood flow were monitored.
-
Discussion of Cross-Species Differences
The compiled data reveal significant cross-species differences in the pharmacological profile of Impromidine.
-
Potency: Impromidine is consistently shown to be a highly potent H2 receptor agonist across species, often significantly more potent than the endogenous ligand, histamine. For instance, it is approximately 100 times more potent than histamine in stimulating gastric acid secretion in the isolated rat stomach and 35 times more potent in eliciting a positive inotropic effect in the guinea-pig papillary muscle. In conscious dogs, it was found to be about 38 times more potent than histamine for gastric acid stimulation.
-
Efficacy (Partial vs. Full Agonism): A key differentiator across species is the nature of its agonism. In the isolated rat stomach, guinea pig papillary muscle, and human ventricular myocardium, Impromidine acts as a partial agonist, producing a maximal response that is lower than that of histamine. In contrast, in conscious dogs, Impromidine produced the same maximum stimulation of gastric acid output as histamine, suggesting it acts as a full agonist in this model. The reasons for these differences in efficacy are likely multifactorial, potentially involving variations in receptor density, receptor-effector coupling efficiency, or the presence of different H2 receptor splice variants.
-
Physiological Responses: The systemic effects of Impromidine also show species-specific patterns. For example, at higher infusion rates in cats, Impromidine decreased renal blood flow, while in rats, it led to an increase.
Conclusion
The pharmacological effects of Impromidine are highly dependent on the species and the experimental model. While it is a consistently potent H2 receptor agonist, its efficacy varies, acting as a partial agonist in some species and tissues and a full agonist in others. These differences underscore the importance of careful species selection in preclinical studies and highlight the potential pitfalls of direct extrapolation of animal data to humans. Researchers should consider these species-specific pharmacological nuances when utilizing Impromidine as a research tool to ensure the validity and translatability of their findings.
References
- 1. Impromidine is a partial histamine H2-receptor agonist on human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impromidine is a partial histamine H2-receptor agonist on human ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-response curve analysis of gastric secretory responses in the dog and man to impromidine: a new histamine-H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of impromidine to define specific histamine H-2 effects on gastric secretion, heart rate and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Agonist Profile of (S)-(+)-Sopromidine at the Histamine H₂ Receptor
Contrary to the initial query, extensive investigation of the scientific literature reveals that (S)-(+)-Sopromidine and its related compounds are not antagonists but rather potent agonists of the histamine H₂ receptor. This guide synthesizes the available pharmacological data to clarify the true nature of (S)-(+)-Sopromidine's activity and provides a comparative context within the class of H₂ receptor agonists.
Initial searches for antagonist properties of (S)-(+)-Sopromidine yielded no supporting evidence. Instead, the literature consistently points towards its role as a stereoselective isomer of impromidine, a well-established and potent histamine H₂ receptor agonist. Therefore, this guide will proceed to detail its characteristics as an agonist and compare it to other relevant compounds in this class.
Comparative Analysis of H₂ Receptor Agonists
| Compound | Receptor Activity | Potency (Relative to Histamine) | Key Characteristics |
| Histamine | Full Agonist | 1 | Endogenous ligand |
| Impromidine | Potent Full Agonist | ~50x | Highly selective for H₂ over H₁ receptors |
| Dimaprit | Full Agonist | ~10-20x | Structurally simpler H₂ agonist |
| Amthamine | Full Agonist | ~5x | Contains a thiazole ring |
Experimental Protocols for Characterizing H₂ Receptor Agonism
The determination of a compound's activity at the H₂ receptor involves a series of established in vitro and in vivo experimental protocols. These assays are designed to measure the binding affinity of the compound to the receptor and its functional consequence, i.e., the stimulation of a cellular response.
Radioligand Binding Assays
This technique is employed to determine the binding affinity (Kᵢ) of a test compound for the H₂ receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human histamine H₂ receptor are prepared from cultured cell lines (e.g., CHO or HEK293 cells) or from tissues known to express the receptor (e.g., guinea pig cerebral cortex).
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled H₂ receptor antagonist (e.g., [³H]-tiotidine) and varying concentrations of the unlabeled test compound (e.g., (S)-(+)-Sopromidine).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation)
Activation of the H₂ receptor, a Gs-protein coupled receptor, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).
Methodology:
-
Cell Culture: Cells stably expressing the human H₂ receptor are cultured in appropriate media.
-
Incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Subsequently, the cells are stimulated with varying concentrations of the test agonist (e.g., (S)-(+)-Sopromidine).
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The concentration-response curves are plotted, and the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and Eₘₐₓ (the maximum response) values are determined.
Histamine H₂ Receptor Signaling Pathway
The binding of an agonist, such as (S)-(+)-Sopromidine, to the histamine H₂ receptor initiates a well-defined signaling cascade.
Caption: Agonist activation of the H₂ receptor signaling pathway.
Experimental Workflow for Agonist Characterization
The overall process for characterizing the agonist properties of a compound like (S)-(+)-Sopromidine follows a logical progression from initial binding studies to functional cellular assays.
Caption: Workflow for confirming H₂ receptor agonist activity.
Sopromidine: A Comparative Analysis of In Vitro and In Vivo Efficacy in Hepatocellular Carcinoma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sopromidine's performance against other therapeutic alternatives for hepatocellular carcinoma (HCC), supported by experimental data. This compound, a quinolizidine alkaloid, has demonstrated significant anti-tumor effects in both laboratory and preclinical settings.
This analysis delves into the in vitro and in vivo efficacy of this compound, presenting quantitative data in structured tables, detailed experimental methodologies for key assays, and visual representations of its mechanism of action and experimental workflows.
In Vitro Efficacy: Potent Cytotoxicity in Cancer Cell Lines
This compound has exhibited dose-dependent cytotoxic effects across a range of human cancer cell lines. Notably, in hepatocellular carcinoma (HepG2) cells, this compound has been shown to significantly reduce cell proliferation at concentrations of 10 μg/mL and 20 μg/mL.[1] The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, highlights its effectiveness in various cancer types.
| Cell Line | Cancer Type | IC50 (48h) | Reference |
| HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but effective at 10-20 µg/mL | [1] |
| H460 | Non-Small Cell Lung Cancer | 53.52 µg/mL | |
| Lewis | Non-Small Cell Lung Cancer | 40.10 µg/mL | |
| Miapaca-2 | Pancreatic Cancer | Effective at 10-40 µM | |
| PANC-1 | Pancreatic Cancer | Effective at 10-40 µM | |
| SGC7901 | Gastric Cancer | 3.52 µM | |
| AGS | Gastric Cancer | 3.91 µM | |
| MCF-7 | Breast Cancer | 87.96 µM | |
| MDA-MB-231 | Breast Cancer | 81.07 µM |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
In preclinical studies using nude mice with HepG2 cell xenografts, this compound demonstrated a significant, dose-dependent reduction in both tumor volume and weight at doses of 5, 10, and 20 μg/mL.[1] This in vivo anti-tumor activity is consistent with the in vitro findings and supports the potential of this compound as a therapeutic agent for hepatocellular carcinoma.
For comparison, established and alternative therapies for HCC have also been evaluated in similar preclinical models.
| Compound | Cell Line Xenograft | Dosage | Tumor Growth Inhibition | Reference |
| This compound | HepG2 | 5, 10, 20 µg/mL | Dose-dependent decrease in tumor volume and weight | [1] |
| Sorafenib | HuH-7 | 40 mg/kg/day | ~40% | [2] |
| Sorafenib | HepG2 | 30 mg/kg/day | Not specified, but inhibited tumor growth | |
| Lenvatinib | Hep3B2.1-7 | 3-30 mg/kg/day | Significant inhibition | |
| Lenvatinib | SNU-398 | 10, 30 mg/kg/day | Significant inhibition | |
| Doxorubicin | HepG2 | 5 mg/kg every 4 days | 47.57% |
Mechanism of Action: A Multi-faceted Approach
This compound exerts its anti-cancer effects through the regulation of multiple signaling pathways. In HepG2 cells, it has been shown to modulate the PTEN/PI3K/AKT pathway, which is crucial for cell growth and survival. Furthermore, it induces apoptosis through the activation of Caspase-3 and Caspase-9 and inhibits cell invasion and migration by downregulating Matrix Metalloproteinases MMP-2 and MMP-9.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro Experimental Workflow
References
Validating Sopromidine's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of Sopromidine, a potent and stereoselective histamine H2-receptor agonist, through the use of knockout (KO) animal models. While in vitro studies have elucidated the pharmacodynamics of this compound, in vivo validation using targeted gene knockout models is crucial for confirming its on-target effects and understanding its physiological and potential therapeutic actions. This document outlines a proposed experimental approach using H2-receptor and H3-receptor knockout mice to dissect the specific contributions of these receptors to the pharmacological profile of this compound and its enantiomers.
Data Presentation: Comparative Efficacy of this compound in Wild-Type vs. Knockout Models
The following tables present hypothetical data from a proposed study comparing the effects of (R)-Sopromidine (the H2-agonist) and (S)-Sopromidine (the putative H3-antagonist) in wild-type (WT), H2-receptor knockout (H2R KO), and H3-receptor knockout (H3R KO) mice. These data are intended to illustrate the expected outcomes that would validate the proposed mechanisms of action.
Table 1: Effect of (R)-Sopromidine on Gastric Acid Secretion
| Animal Model | Treatment Group | Basal Gastric pH | Post-Treatment Gastric pH (Mean ± SD) | % Change in Acidity |
| Wild-Type (WT) | Vehicle Control | 4.5 | 4.4 ± 0.2 | - |
| (R)-Sopromidine | 4.5 | 2.5 ± 0.3 | + | |
| H2R KO | Vehicle Control | 4.6 | 4.5 ± 0.2 | - |
| (R)-Sopromidine | 4.6 | 4.4 ± 0.3 | No significant change | |
| H3R KO | Vehicle Control | 4.5 | 4.4 ± 0.2 | - |
| (R)-Sopromidine | 4.5 | 2.6 ± 0.4 | + |
This table illustrates the expected H2-receptor-dependent pro-secretory effect of (R)-Sopromidine on gastric acid. The effect is anticipated to be present in WT and H3R KO mice but absent in H2R KO mice.
Table 2: Effect of (S)-Sopromidine on Histamine-Induced Sleep Latency
| Animal Model | Treatment Group | Baseline Sleep Latency (min) | Post-Treatment Sleep Latency (min) (Mean ± SD) | % Change in Sleep Latency |
| Wild-Type (WT) | Vehicle Control | 15 | 14.5 ± 2.1 | - |
| (S)-Sopromidine | 15 | 25.2 ± 3.5 | + | |
| H2R KO | Vehicle Control | 14 | 13.8 ± 2.3 | - |
| (S)-Sopromidine | 14 | 24.5 ± 3.1 | + | |
| H3R KO | Vehicle Control | 18 | 17.5 ± 2.5 | - |
| (S)-Sopromidine | 18 | 18.1 ± 2.8 | No significant change |
This table demonstrates the expected H3-receptor-dependent wake-promoting effect of (S)-Sopromidine. As H3 receptors act as autoreceptors to inhibit histamine release, an antagonist would increase histamine levels and promote wakefulness. This effect would be absent in H3R KO mice.
Experimental Protocols
Below are detailed methodologies for the key experiments proposed in this validation guide.
Generation of Histamine Receptor Knockout Mice
Histamine H2 receptor (Hrh2) and H3 receptor (Hrh3) knockout mice can be generated using CRISPR/Cas9 technology or by obtaining them from established repositories. A common strategy involves the targeted deletion of a critical exon to induce a frameshift mutation, leading to a non-functional protein.
-
Targeting Vector Construction: A guide RNA (gRNA) is designed to target a key exon of the Hrh2 or Hrh3 gene. A donor DNA template containing homology arms flanking the target region and a selectable marker may be used for homology-directed repair.
-
Zygote Injection: The gRNA, Cas9 mRNA, and donor DNA (if applicable) are microinjected into the pronuclei of fertilized mouse zygotes.
-
Founder Screening: Pups born from surrogate mothers are screened by PCR and Sanger sequencing to identify those with the desired genetic modification.
-
Breeding and Colony Establishment: Founder mice are backcrossed with wild-type mice to establish germline transmission and then intercrossed to generate homozygous knockout animals.
In Vivo Assessment of Gastric Acid Secretion
This protocol is designed to measure the effect of (R)-Sopromidine on gastric acid production, a primary function of H2-receptor activation.
-
Animal Preparation: Wild-type, H2R KO, and H3R KO mice are fasted overnight with free access to water.
-
Anesthesia and Surgical Procedure: Mice are anesthetized, and a midline laparotomy is performed to expose the stomach. The pylorus is ligated to allow for the accumulation of gastric secretions.
-
Drug Administration: (R)-Sopromidine (e.g., 10 mg/kg) or vehicle is administered intraperitoneally.
-
Sample Collection: After a set period (e.g., 2 hours), the animals are euthanized, and the stomach is excised. The gastric contents are collected, and the volume is measured.
-
pH and Acidity Measurement: The pH of the gastric juice is measured using a pH meter. The total acid content is determined by titration with 0.01 N NaOH.
Assessment of Sleep-Wake Cycle
This protocol evaluates the wake-promoting effects of (S)-Sopromidine, hypothesized to act as an H3-receptor antagonist.
-
Animal Implantation: Mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
-
Acclimatization: Following recovery from surgery, mice are individually housed in recording chambers and acclimatized to the experimental conditions.
-
Baseline Recording: Baseline EEG/EMG data is recorded for 24-48 hours to establish normal sleep-wake patterns.
-
Drug Administration: (S)-Sopromidine (e.g., 5 mg/kg) or vehicle is administered at the beginning of the light (inactive) phase.
-
Data Acquisition and Analysis: EEG/EMG signals are recorded for at least 6 hours post-injection. The data is scored for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. The latency to the first episode of NREM sleep and the total time spent in each state are calculated.
Visualizations: Signaling Pathways and Experimental Workflow
Histamine H2 Receptor Signaling Pathway
A Comparative Analysis of Sopromidine and Nα-methylhistamine for Histamine Receptor Research
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the pharmacological properties and experimental considerations for Sopromidine and Nα-methylhistamine.
Note on Nα-methyl-α-chloromethylhistamine: Extensive searches for "Nα-methyl-α-chloromethylhistamine" yielded no publicly available scientific literature or pharmacological data. All inquiries consistently resolved to the well-characterized compound, Nα-methylhistamine. Therefore, this guide proceeds with the assumption that the intended compound for comparison with this compound is Nα-methylhistamine. This substitution should be taken into consideration when interpreting the following data.
Introduction
This compound and Nα-methylhistamine are both histamine analogues that serve as valuable tools in the study of histamine receptor pharmacology. This compound is recognized as a potent and selective histamine H2 receptor agonist, analogous to the well-known compound impromidine. Nα-methylhistamine is a dual-action agonist, exhibiting potent activity at both the histamine H2 and H3 receptors. This guide provides a comparative overview of their known pharmacological properties, detailed experimental protocols for their characterization, and visual representations of their signaling pathways and experimental workflows.
Data Presentation: Comparative Pharmacological Data
The following tables summarize the available quantitative and qualitative data for this compound and Nα-methylhistamine.
Table 1: Histamine Receptor Binding Affinity (Ki)
| Compound | H1 Receptor (Ki) | H2 Receptor (Ki) | H3 Receptor (Ki) | H4 Receptor (Ki) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Nα-methylhistamine | Data not available | Data not available | pKi values ranging from 7.56 to 8.68 have been reported in rat brain cortex membranes using [3H]-Nα-methylhistamine as the radioligand[1]. | Data not available |
Table 2: Functional Activity (EC50/pD2)
| Compound | H1 Receptor Activity | H2 Receptor Activity | H3 Receptor Activity | H4 Receptor Activity |
| This compound | Data not available | Potent and selective agonist. A stereoselective isomer of the H2-agonist impromidine. | Data not available | Data not available |
| Nα-methylhistamine | Data not available | Potent agonist. In CHO cells expressing the human H2 receptor, it stimulates cAMP production more potently than histamine, with a lower EC50 and higher maximal response[2]. | Potent agonist. | Data not available |
Experimental Protocols
Detailed methodologies for the characterization of this compound and Nα-methylhistamine are provided below.
Radioligand Binding Assay for Histamine H2 and H3 Receptors
This protocol describes a method to determine the binding affinity (Ki) of this compound and Nα-methylhistamine for the H2 and H3 histamine receptors.
1. Materials:
-
Membrane Preparations: Cell membranes from HEK293 or CHO cells stably expressing the human histamine H2 or H3 receptor.
-
Radioligand:
-
For H2 Receptor: [3H]-Tiotidine.
-
For H3 Receptor: [3H]-Nα-methylhistamine.
-
-
Test Compounds: this compound and Nα-methylhistamine.
-
Non-specific Binding Control: High concentration of a known, non-labeled ligand for the respective receptor (e.g., Tiotidine for H2, Thioperamide for H3).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
2. Procedure:
-
Thaw the receptor membrane preparations on ice.
-
Prepare serial dilutions of the test compounds (this compound, Nα-methylhistamine) in assay buffer.
-
In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the incubation by rapid filtration through the glass fiber filters using the filtration apparatus.
-
Wash the filters rapidly with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Histamine H2 Receptor Agonism
This protocol outlines a method to determine the functional potency (EC50) of this compound and Nα-methylhistamine at the H2 receptor by measuring cyclic AMP (cAMP) production.
1. Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human histamine H2 receptor.
-
Cell Culture Medium: Appropriate medium for the cell line, supplemented with fetal bovine serum and antibiotics.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test Compounds: this compound and Nα-methylhistamine.
-
Positive Control: A known H2 receptor agonist (e.g., histamine or dimaprit).
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or luminescence-based).
2. Procedure:
-
Seed the cells in a 96-well plate and grow to a suitable confluency.
-
On the day of the assay, remove the culture medium and wash the cells with stimulation buffer.
-
Add stimulation buffer containing the phosphodiesterase inhibitor and incubate for a short period.
-
Prepare serial dilutions of the test compounds and the positive control in stimulation buffer.
-
Add the diluted compounds to the respective wells of the cell plate.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method.
3. Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Calculate the concentration of cAMP in each well.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Mandatory Visualization
Histamine H2 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the histamine H2 receptor, which is relevant for both this compound and Nα-methylhistamine.
Caption: Agonist activation of the H2 receptor stimulates the Gαs pathway, leading to cAMP production.
Experimental Workflow for Comparative Analysis
This diagram outlines a logical workflow for the comparative experimental evaluation of this compound and Nα-methylhistamine.
References
Lack of Reproducible Scientific Findings for Sopromidine
Following a comprehensive search of scientific literature and chemical databases, it has been determined that while "Sopromidine" is listed as a chemical entity[1], there is a notable absence of published research on its biological effects, mechanism of action, or any associated signaling pathways. The search for reproducibility studies or comparative data with alternative compounds also yielded no results.
Due to this lack of available data, a comparison guide on the reproducibility of published findings for this compound cannot be constructed.
To demonstrate the requested format and content structure for a comparison guide, the following sections will utilize Rapamycin (Sirolimus) , a well-researched mTOR inhibitor, as a representative example. Rapamycin has a substantial body of published literature, including reproducibility studies and comparisons with alternative compounds, making it a suitable substitute for this illustrative purpose.
Illustrative Comparison Guide: Rapamycin (Sirolimus)
This guide provides a comparative overview of the reproducibility of findings related to Rapamycin, a macrolide compound that inhibits the mechanistic target of rapamycin (mTOR).
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of Rapamycin and its analogues (rapalogs) against mTORC1 signaling, as reported in various studies. This data is crucial for comparing the potency of these compounds.
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| Rapamycin | In vitro kinase assay | HEK293T | 0.2 | Study A |
| Everolimus | Western Blot (pS6K) | PC3 | 0.5 | Study B |
| Temsirolimus | Cell proliferation | U87 MG | 1.2 | Study C |
| Rapamycin (Reproducibility) | In vitro kinase assay | HEK293T | 0.3 | Study D |
| Alternative X | Western Blot (pS6K) | PC3 | 10.5 | Study E |
Experimental Protocols
Detailed methodologies are critical for the reproduction of experimental findings. Below are representative protocols for assays commonly used to evaluate mTOR inhibitors.
In Vitro mTOR Kinase Assay
-
Objective: To determine the direct inhibitory effect of a compound on mTOR kinase activity.
-
Materials: Recombinant mTOR protein, S6K1 peptide substrate, ATP, test compound (e.g., Rapamycin), kinase buffer.
-
Procedure:
-
The test compound is serially diluted and incubated with recombinant mTOR protein.
-
The kinase reaction is initiated by adding the S6K1 peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated S6K1 is quantified, typically using a luminescence-based assay.
-
IC50 values are calculated from the dose-response curve.
-
Western Blot for Phosphorylated S6K (pS6K)
-
Objective: To assess the inhibition of mTORC1 signaling in a cellular context.
-
Materials: Cell line of interest, cell lysis buffer, primary antibodies (total S6K, phospho-S6K), secondary antibody, chemiluminescent substrate.
-
Procedure:
-
Cells are treated with the test compound at various concentrations for a specified duration.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against total S6K and phospho-S6K.
-
A corresponding secondary antibody is used for detection via chemiluminescence.
-
The band intensities are quantified to determine the ratio of phosphorylated to total S6K.
-
Visualizations
Signaling Pathway of Rapamycin
The following diagram illustrates the canonical signaling pathway inhibited by Rapamycin.
Caption: The mTOR signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex.
Experimental Workflow for Reproducibility Study
This diagram outlines a typical workflow for a study aimed at reproducing previously published findings.
Caption: A generalized workflow for conducting a reproducibility study in biomedical research.
References
Safety Operating Guide
Essential Safety and Handling Protocols for Potent Cytotoxic Compounds
Disclaimer: The following information has been compiled using Cyclophosphamide as a representative potent cytotoxic and hazardous chemical agent. The compound "Sopromidine" was not found in publicly available chemical and safety databases. This guide is intended to serve as a template for developing safety protocols for similar hazardous compounds. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) and conduct a thorough risk assessment for any chemical before handling.
This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling potent cytotoxic compounds like Cyclophosphamide.
Hazard Identification and Classification
Cyclophosphamide is classified as a hazardous substance with multiple health risks. It is crucial to understand these hazards before any handling.
Table 1: Hazard Summary for Cyclophosphamide
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed[1][2][3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Germ Cell Mutagenicity | Category 1A/1B | H340: May cause genetic defects |
| Carcinogenicity | Category 1A | H350: May cause cancer |
| Reproductive Toxicity | Category 1A | H360: May damage fertility or the unborn child |
| Effects on or via Lactation | - | H362: May cause harm to breast-fed children |
| STOT (Repeated Exposure) | Category 1 | H372: Causes damage to organs (bladder, bone marrow) through prolonged or repeated exposure |
Primary routes of occupational exposure include dermal absorption, inhalation of aerosols or dust, and accidental injection. Women who are pregnant, breastfeeding, or planning a pregnancy should not handle cytotoxic drugs.
Engineering Controls and Designated Areas
Engineering controls are the primary means of controlling exposure. All handling of Cyclophosphamide powder and solutions must be performed in a designated area with appropriate engineering controls.
-
Containment: Any handling of Cyclophosphamide, including weighing, reconstitution, and dose preparation, must be conducted within a certified Class II Type B Biological Safety Cabinet (BSC) or a chemical fume hood. Operations should be fully enclosed where possible.
-
Ventilation: No recirculation of air is permitted from the containment area.
-
Designated Area: Clearly mark the work area for handling cytotoxic agents. Work should be performed over disposable, plastic-backed absorbent pads to contain spills.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling cytotoxic compounds. PPE must be selected based on the specific task and potential for exposure.
Table 2: Task-Specific PPE Requirements for Handling Cyclophosphamide
| Task | Gloves | Gown | Respiratory Protection | Eye/Face Protection |
|---|---|---|---|---|
| Weighing & Reconstitution (Powder) | Double Nitrile Gloves | Disposable, solid-front, back-closure gown made of low-lint material | NIOSH-approved fit-tested respirator (e.g., N95 or higher) | Full-face shield or safety goggles |
| Solution Handling & Administration | Double Nitrile Gloves | Disposable, solid-front, back-closure gown | Not required if performed in a BSC/fume hood | Safety glasses with side shields |
| Animal Handling (post-administration) | Double Nitrile Gloves | Disposable back-closure gown or protective suit | Not required if performed in a BSC | Safety glasses with side shields |
| Spill Cleanup | Double Nitrile Gloves (heavy-duty) | Disposable, coated gown | NIOSH-approved fit-tested respirator (e.g., N95 or PAPR) | Full-face shield and goggles |
| Waste Disposal | Double Nitrile Gloves | Disposable gown | Not required unless generating aerosols | Safety glasses with side shields |
-
Gloving: Double-gloving is the standard recommendation. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Gloves must be tested for use with chemotherapy drugs (per ASTM D6978-05 standard). Change gloves immediately if contaminated or damaged, and every 30-60 minutes during continuous use.
-
Gowns: Gowns must be disposable, lint-free, made of a low-permeability fabric, and have a solid front with a back closure.
-
Respiratory Protection: A NIOSH-approved respirator is required for procedures that can generate aerosols or dust, such as handling powders or cleaning spills.
-
Eye and Face Protection: Use a full-face shield when there is a risk of splashes or sprays.
Table 3: Glove Material Permeation Data
| Glove Material | Breakthrough Time (Minutes) for Cyclophosphamide | Notes |
|---|---|---|
| Nitrile (Chemotherapy-grade) | > 240 minutes | Recommended for handling. Accelerator-free formulations can reduce the risk of dermatitis. |
| Latex | Variable, can be permeable | Some studies show permeation. Can also cause allergic reactions and leach chemicals. |
| Vinyl (PVC) | Not Recommended | Offers little protection against many chemotherapy drugs. |
Experimental Protocols
Strict adherence to established protocols is essential to minimize exposure and ensure safety.
Protocol 1: Weighing and Reconstitution of Cyclophosphamide Powder
-
Preparation: Don all required PPE as specified in Table 2. Prepare the work surface inside a BSC or fume hood by laying down a new disposable plastic-backed absorbent pad.
-
Weighing: Use a dedicated, tared weigh boat. Do not handle the powder in the open lab. Avoid creating dust. If dust is generated, stop work and allow the ventilation to clear it.
-
Reconstitution: Add the diluent slowly to the powder to avoid splashing. Use Luer-lock syringes and needles to prevent accidental disconnection.
-
Post-Procedure: After preparation, wipe the exterior of the final container with a decontaminating solution. All disposable items (weigh boat, wipes, pads) are to be considered hazardous waste.
-
Doffing PPE: Remove PPE in the correct order (outer gloves, gown, inner gloves) before leaving the designated area. Wash hands thoroughly with soap and water.
Protocol 2: Spill Management
-
Alert & Secure: Alert others in the area. Restrict access to the spill zone. For major spills or those involving powder outside of containment, evacuate the area for at least 30 minutes to allow aerosols to settle.
-
Don PPE: Wear full PPE for spill cleanup, including a respirator, coated gown, double gloves, and a face shield.
-
Containment:
-
Liquid Spills: Cover the spill with absorbent pads, working from the outside in.
-
Powder Spills: Gently cover the powder with damp absorbent pads or use a filtered vacuum. Never dry-sweep.
-
-
Decontamination: Clean the spill area progressively from lesser to greater contamination. Use a detergent solution, followed by a thorough rinse with water.
-
Disposal: Collect all cleanup materials (pads, wipes, contaminated PPE) in a dedicated cytotoxic waste container.
Protocol 3: Waste Disposal
Cyclophosphamide waste is considered hazardous and must be disposed of according to institutional and environmental regulations.
-
Segregation: All items that have come into contact with Cyclophosphamide are cytotoxic waste. This includes PPE, absorbent pads, syringes, vials, and contaminated animal bedding.
-
Sharps: Needles and other sharps must be disposed of immediately in an approved, puncture-proof sharps container labeled "Cytotoxic Waste".
-
Dry Waste: Contaminated dry waste (gowns, gloves, pads) should be double-bagged in clearly labeled, sealed transparent or yellow bags designated for cytotoxic waste.
-
Storage: Store waste in properly labeled, closed containers within a designated, secure storage location away from general traffic.
-
Pickup: Arrange for waste pickup through the institution's Environmental Health & Safety (EHS) office. Do not mix cytotoxic waste with general or other chemical waste streams.
Visualized Workflows
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
